molecular formula C5H3BrO3 B1281972 5-Bromofuran-3-carboxylic acid CAS No. 58832-36-3

5-Bromofuran-3-carboxylic acid

Cat. No.: B1281972
CAS No.: 58832-36-3
M. Wt: 190.98 g/mol
InChI Key: XYBPFWUNJQTZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrO3 and its molecular weight is 190.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPFWUNJQTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537216
Record name 5-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58832-36-3
Record name 5-Bromofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromofuran-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromofuran-3-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and organic synthesis.

Core Properties and Data

This compound, with the CAS number 58832-36-3 , is a halogenated furan derivative that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its core physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 58832-36-3[1]
Molecular Formula C₅H₃BrO₃[1]
Molecular Weight 190.98 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-bromo-3-furoic acid, 5-bromo-3-furancarboxylic acid[1]
Appearance White to off-white solid (typical)
Melting Point Data not available for this isomer. The isomer 5-Bromo-2-furoic acid has a melting point of 188-190 °C.[2]
Solubility Soluble in many organic solvents.

Synthesis and Experimental Protocols

General Experimental Protocol for Bromination of Furan-3-carboxylic Acid (Hypothetical):

  • Materials: Furan-3-carboxylic acid, Bromine (Br₂), a suitable solvent (e.g., acetic acid, dichloromethane), and a catalyst if necessary (e.g., iron(III) bromide).

  • Procedure:

    • Dissolve furan-3-carboxylic acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

    • Cool the solution in an ice bath to control the reaction temperature.

    • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, monitoring the progress by a suitable technique (e.g., TLC or GC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Below is a visual representation of a general synthesis workflow.

G General Synthesis Workflow for this compound start Furan-3-carboxylic Acid reaction Bromination Reaction start->reaction reagents Brominating Agent (e.g., Br₂) + Solvent (e.g., Acetic Acid) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

A general workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The presence of a bromine atom on the furan ring makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with an organoboron compound to form a new carbon-carbon bond. It is widely used to synthesize biaryl and substituted styrene structures.[3][4]

  • Heck Reaction: In the Heck reaction, the bromofuran is coupled with an alkene to form a substituted alkene, providing a powerful tool for creating complex unsaturated systems.[5][6]

  • Sonogashira Coupling: This reaction couples the bromofuran with a terminal alkyne, leading to the formation of substituted alkynes, which are important motifs in many biologically active molecules.[7][8]

The furan nucleus and its derivatives are prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[9][10][11] The carboxylic acid group on this compound provides a handle for further functionalization, such as the formation of amides and esters, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The diagram below illustrates the central role of this compound in accessing a variety of molecular scaffolds through common cross-coupling reactions.

G Reactivity of this compound in Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling start This compound boronic_acid R-B(OH)₂ alkene Alkene alkyne Terminal Alkyne suzuki_product 5-Aryl/Vinyl-furan-3-carboxylic Acid boronic_acid->suzuki_product Pd catalyst, base heck_product 5-Alkenyl-furan-3-carboxylic Acid alkene->heck_product Pd catalyst, base sonogashira_product 5-Alkynyl-furan-3-carboxylic Acid alkyne->sonogashira_product Pd catalyst, Cu(I), base

Key cross-coupling reactions of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its ability to participate in a variety of cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds, making it an important tool for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties and potential applications for researchers in the field.

References

An In-depth Technical Guide to 5-Bromofuran-3-carboxylic acid: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromofuran-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details the molecule's structural and physical properties, outlines a potential synthetic approach, and explores the biological activities of structurally related compounds, offering insights into its potential therapeutic applications.

Core Molecular and Physical Data

This compound is a halogenated heterocyclic compound. The integration of a bromine atom and a carboxylic acid group onto the furan ring suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological activity screening.[1][2] The fundamental properties of this molecule are summarized in the table below.

PropertyData
Molecular Formula C₅H₃BrO₃
Molecular Weight 190.98 g/mol
IUPAC Name This compound
CAS Number 58832-36-3
Canonical SMILES C1=C(OC=C1C(=O)O)Br
InChI InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
InChIKey XYBPFWUNJQTZCM-UHFFFAOYSA-N

Synthesis and Experimental Protocols

General Experimental Protocol (Adapted)

A potential synthesis could involve the direct bromination of furan-3-carboxylic acid. The following is a generalized protocol and may require optimization for this specific substrate.

Materials:

  • Furan-3-carboxylic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Appropriate solvent (e.g., carbon tetrachloride, acetic acid, or a mixture)

  • Initiator (for radical bromination, e.g., AIBN or benzoyl peroxide, if applicable)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve furan-3-carboxylic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-Bromosuccinimide (or dropwise addition of a solution of Bromine in the same solvent).

  • If required, add a radical initiator.

  • The reaction mixture may be heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.

It is important to note that the regioselectivity of the bromination will be a critical factor in this synthesis.

Below is a conceptual workflow for the synthesis of a brominated furan derivative.

G Conceptual Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product A Furan-3-carboxylic acid C Reaction in suitable solvent A->C B Brominating Agent (e.g., NBS) B->C D Solvent Removal C->D E Recrystallization / Chromatography D->E F This compound E->F

A conceptual workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is not extensively documented in the available literature. However, the broader class of brominated furan and benzofuran derivatives has been the subject of numerous studies, revealing a range of biological activities.

Halogenated benzofurans have demonstrated potential as antimicrobial and anti-inflammatory agents.[1] The presence of a halogen is often associated with enhanced biological activity. Studies on various benzofuran derivatives have shown significant cytotoxic activity against human cancer cell lines and antifungal properties.[2] For instance, certain brominated benzofuran derivatives have shown promising activity against various cancer cell lines.[1]

While the specific signaling pathways modulated by this compound remain to be elucidated, related benzofuran compounds have been shown to exert their anti-inflammatory effects through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response.

The diagram below illustrates a potential, though unconfirmed, mechanism of action for a brominated furan derivative with anti-inflammatory properties, based on the known activities of related compounds.

G Potential Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_compound Potential Intervention cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus e.g., LPS MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Compound This compound Derivative Compound->MAPK Inhibition Compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines

A conceptual diagram of potential anti-inflammatory signaling pathways.

Conclusion

This compound is a molecule with a well-defined structure and molecular weight. While specific experimental protocols for its synthesis and detailed biological studies are not widely published, the existing literature on related brominated furan and benzofuran derivatives suggests that it may possess interesting biological properties, particularly as an antimicrobial or anti-inflammatory agent. Further research is warranted to fully elucidate the synthetic routes, biological activities, and mechanisms of action of this compound, which could unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 5-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most viable synthetic strategies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted furan derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the bromine atom and the carboxylic acid group on the furan ring offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide focuses on a robust and regioselective synthetic route starting from the readily available furan-3-carboxylic acid.

Recommended Synthetic Pathway: A Three-Step Approach

The most effective and regioselective synthesis of this compound proceeds via a three-step sequence:

  • Esterification: Protection of the carboxylic acid functionality of furan-3-carboxylic acid as a methyl ester.

  • Regioselective Bromination: Directed lithiation at the C5 position of the furan ring followed by quenching with a bromine source.

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

This strategy is advantageous as it allows for precise control over the position of bromination, which can otherwise be challenging due to the reactive nature of the furan ring.

Diagram of the Overall Synthesis Workflow

SynthesisWorkflow Start Furan-3-carboxylic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl furan-3-carboxylate Step1->Intermediate1 Step2 Step 2: Regioselective Lithiation & Bromination Intermediate1->Step2 Intermediate2 Methyl 5-bromofuran-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of Methyl furan-3-carboxylate (Esterification)

The initial step involves the protection of the carboxylic acid group of furan-3-carboxylic acid as a methyl ester to prevent side reactions in the subsequent lithiation step. A standard Fischer esterification method is employed.

Experimental Protocol:

  • To a solution of furan-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl furan-3-carboxylate.

Reactant Molar Mass ( g/mol ) Equivalents Amount
Furan-3-carboxylic acid112.081.010.0 g
Methanol32.04solvent100 mL
Sulfuric acid (98%)98.080.10.875 mL
Product Molar Mass ( g/mol ) Yield Appearance
Methyl furan-3-carboxylate126.10~95%Colorless oil

1H NMR (CDCl3, 400 MHz): δ 7.99 (s, 1H), 7.42 (t, J = 1.6 Hz, 1H), 6.72 (dd, J = 1.6, 0.8 Hz, 1H), 3.82 (s, 3H).

Step 2: Synthesis of Methyl 5-bromofuran-3-carboxylate (Regioselective Bromination)

This crucial step achieves the regioselective bromination at the C5 position of the furan ring. The strategy involves a directed lithiation using a strong base, lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with elemental bromine. The use of two equivalents of LDA is key to deprotonating both the acidic C5 proton and the α-proton to the ester, with subsequent selective reaction at the C5 position.

Diagram of the Regioselective Lithiation and Bromination

BrominationPathway cluster_0 Lithiation cluster_1 Bromination Methyl furan-3-carboxylate Methyl furan-3-carboxylate 5-Lithio intermediate 5-Lithio intermediate Methyl furan-3-carboxylate->5-Lithio intermediate 2 eq. LDA, THF, -78 °C Methyl 5-bromofuran-3-carboxylate Methyl 5-bromofuran-3-carboxylate 5-Lithio intermediate->Methyl 5-bromofuran-3-carboxylate Br2, THF, -78 °C

Caption: Pathway for the regioselective bromination of methyl furan-3-carboxylate.

Experimental Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen).

  • To this freshly prepared LDA solution, add a solution of methyl furan-3-carboxylate (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of bromine (1.1 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for another hour and then allow the reaction to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 5-bromofuran-3-carboxylate.

Reactant Molar Mass ( g/mol ) Equivalents
Methyl furan-3-carboxylate126.101.0
Diisopropylamine101.192.2
n-Butyllithium (2.5 M in hexanes)64.062.2
Bromine159.811.1
Product Molar Mass ( g/mol ) Yield Appearance
Methyl 5-bromofuran-3-carboxylate205.0170-80%White solid

1H NMR (CDCl3, 400 MHz): δ 7.96 (s, 1H), 6.75 (s, 1H), 3.84 (s, 3H).

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Experimental Protocol:

  • Dissolve methyl 5-bromofuran-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reactant Molar Mass ( g/mol ) Equivalents
Methyl 5-bromofuran-3-carboxylate205.011.0
Lithium hydroxide monohydrate41.961.5
Product Molar Mass ( g/mol ) Yield Appearance
This compound190.98>90%Off-white to pale yellow solid

1H NMR (DMSO-d6, 400 MHz): δ 12.9 (br s, 1H), 8.34 (s, 1H), 6.88 (s, 1H).

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and regioselective method for the preparation of this compound. The use of ester protection followed by directed lithiation and bromination is a key strategy to overcome the challenges associated with the direct halogenation of the furan ring. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis of this valuable chemical intermediate.

Spectroscopic Data for 5-Bromofuran-3-carboxylic Acid: A Search for Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and chemical literature, experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5-Bromofuran-3-carboxylic acid remains elusive. While the compound is listed in chemical databases such as PubChem, these entries lack deposited experimental spectra and instead provide computationally predicted data.[1]

This technical guide aims to address the inquiry for spectroscopic information on this compound, highlight the absence of published experimental data, and provide context by presenting available information for its close structural isomer, 5-Bromofuran-2-carboxylic acid. This comparison will aid researchers in understanding the expected spectral features of the target molecule.

The Challenge of Data Availability

For many chemical compounds, especially those that are not commercially widespread or central to major research thrusts, comprehensive characterization data may not be readily published or accessible in public repositories. The synthesis and characterization of this compound may have been performed, but the corresponding data has not been disseminated in a way that is captured by standard search methodologies.

It is crucial to distinguish this compound from its isomer, 5-Bromofuran-2-carboxylic acid, for which spectral data is available. The position of the carboxylic acid group on the furan ring—at the 3-position versus the 2-position—will significantly influence the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Predicted Spectroscopic Characteristics of this compound

While experimental data is unavailable, general principles of spectroscopy can be used to predict the expected features in the NMR, IR, and Mass Spectra of this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals for the furan ring protons and a broad singlet for the carboxylic acid proton. The protons on the furan ring at positions 2 and 4 would likely appear as distinct singlets or very narrowly coupled doublets. The chemical shifts would be influenced by the electronegativity of the bromine and oxygen atoms and the electron-withdrawing nature of the carboxylic acid group. The carboxylic acid proton would be expected to appear significantly downfield, typically in the range of 10-13 ppm.

¹³C NMR Spectroscopy (Predicted)

A ¹³C NMR spectrum would be expected to display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing in the 160-185 ppm region.[2] The four carbons of the furan ring would have chemical shifts influenced by the bromine and carboxylic acid substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching band for the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹.[2] A strong and sharp carbonyl (C=O) stretching absorption should appear between 1760 and 1690 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations characteristic of carboxylic acids would be present.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (C₅H₃BrO₃). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocols: A General Approach

While specific experimental protocols for this compound are not available, the following outlines a general workflow for acquiring the necessary spectroscopic data.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Data Reporting Interpret->Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Standard pulse programs would be used to obtain one-dimensional spectra.

Infrared (IR) Spectroscopy

An IR spectrum could be obtained using an FTIR spectrometer. The solid sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

A mass spectrum would be obtained using a mass spectrometer, likely with an electron ionization (EI) or electrospray ionization (ESI) source, to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

For researchers, scientists, and professionals in drug development, the lack of experimental spectroscopic data for this compound presents a notable data gap. While predictions based on the spectroscopy of similar compounds can be made, they are not a substitute for empirical evidence. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature, providing a definitive reference for future research. Until such data is published, researchers should exercise caution and clearly distinguish it from its 2-isomer.

References

Navigating the Physicochemical Landscape of 5-Bromofuran-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 5-Bromofuran-3-carboxylic acid. This in-depth resource addresses a critical knowledge gap for this important heterocyclic compound, providing a foundational understanding of its physicochemical properties. Due to a lack of specific experimental data in publicly available literature, this guide leverages data from closely related analogs and general principles of carboxylic acid chemistry to provide a robust predictive assessment.

Predicted Solubility Profile

As a reference, 3-Furoic acid, the parent compound lacking the bromo substituent, has a reported aqueous solubility of 64 mg/mL.[1] The presence of the bromine atom on this compound is expected to increase its lipophilicity, likely resulting in lower aqueous solubility compared to 3-Furoic acid.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Solvents
WaterSparingly SolubleThe polar carboxylic acid group is countered by the lipophilic bromofuran ring.
Aqueous Acids (e.g., 1N HCl)InsolubleThe carboxylic acid will be protonated, reducing its polarity and solubility in aqueous media.
Aqueous Bases (e.g., 1N NaOH)SolubleFormation of the highly polar carboxylate salt significantly increases aqueous solubility.
Organic Solvents
Polar Protic (e.g., Methanol, Ethanol)SolubleCapable of hydrogen bonding with the carboxylic acid group.
Polar Aprotic (e.g., DMSO, DMF)SolubleStrong dipole-dipole interactions facilitate the dissolution of the polar carboxylic acid.
Ethers (e.g., Diethyl ether, THF)Moderately SolubleCan act as hydrogen bond acceptors for the carboxylic acid proton.
Halogenated (e.g., Dichloromethane)Sparingly SolubleThe polarity of the solvent is lower, reducing its ability to solvate the carboxylic acid.
Non-polar (e.g., Hexane, Toluene)Insoluble"Like dissolves like" principle; the non-polar solvent cannot effectively solvate the polar carboxylic acid.

Stability Considerations and Potential Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is absent, potential degradation pathways can be inferred from the known chemistry of furan-carboxylic acids and other heterocyclic compounds.

Key factors that can influence the stability of this compound include:

  • Temperature: Elevated temperatures can promote degradation, particularly decarboxylation. Furan-2-carboxylic acid is known to undergo thermal decarboxylation.

  • Light: Many organic molecules, especially those with heterocyclic rings, are sensitive to light and can undergo photodegradation.

  • pH: The stability of the compound in solution can be pH-dependent. Extreme pH values may catalyze hydrolysis of the furan ring.

  • Oxidizing Agents: The furan ring can be susceptible to oxidation.

Table 2: Potential Degradation Pathways for this compound

Degradation PathwayDescriptionTriggering Factors
Decarboxylation Loss of the carboxylic acid group as carbon dioxide, leading to the formation of 2-bromofuran.Heat
Hydrolytic Ring Opening Cleavage of the furan ring in the presence of water, potentially catalyzed by strong acids or bases, leading to acyclic degradation products.Extreme pH, prolonged exposure to moisture
Photodegradation Decomposition upon exposure to light, particularly UV radiation, which can lead to the formation of various degradation products.Light exposure
Oxidation Reaction with oxidizing agents that can lead to the cleavage of the furan ring or other modifications.Presence of oxidizing agents

Experimental Protocols

For researchers seeking to generate specific data for this compound, the following general experimental protocols are recommended.

Solubility Determination

A standard qualitative and semi-quantitative method for determining solubility involves the following steps:

  • Preparation of Solvent Vials: Add a fixed volume (e.g., 1 mL) of each selected solvent to a series of labeled vials.

  • Initial Solute Addition: Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to each vial.

  • Mixing: Vigorously mix the contents of each vial (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect each vial for the complete dissolution of the solid.

  • Classification:

    • Soluble: If the solid dissolves completely.

    • Sparingly/Slightly Soluble: If a portion of the solid dissolves, or if dissolution is slow.

    • Insoluble: If the solid does not appear to dissolve.

  • Semi-Quantitative Assessment (for soluble compounds): Continue adding pre-weighed portions of the solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing). Calculate the approximate solubility in mg/mL.

Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, light, and pH.

  • Forced Degradation Study:

    • Thermal Stress: Store solid samples and solutions of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Photostability: Expose solid samples and solutions to a controlled light source (e.g., consistent with ICH Q1B guidelines). Protect a parallel set of samples from light as a control.

    • pH Stress: Prepare solutions of the compound in a range of pH buffers (e.g., pH 2, 7, 9) and store them at a controlled temperature.

  • Analytical Monitoring: At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The HPLC method should be capable of separating the parent compound from any potential degradation products.

    • Quantify the amount of the parent compound remaining and the formation of any new peaks, which would indicate degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of the experimental design, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Assessment_Workflow start Start: Obtain this compound prepare_solvents Prepare Vials with Various Solvents start->prepare_solvents add_solute Add Known Amount of Solute prepare_solvents->add_solute mix Vortex/Mix add_solute->mix observe Visual Observation mix->observe soluble Soluble? observe->soluble insoluble Insoluble soluble->insoluble No sparingly_soluble Sparingly Soluble soluble->sparingly_soluble Partially quantify Add More Solute to Quantify soluble->quantify Yes end End: Determine Solubility Profile insoluble->end sparingly_soluble->end quantify->end

Caption: Workflow for Solubility Assessment.

Stability_Assessment_Workflow cluster_stress_conditions Forced Degradation Conditions thermal Thermal Stress (Elevated Temperatures) analytics Analyze Samples at Time Points (e.g., HPLC) thermal->analytics photo Photolytic Stress (Light Exposure) photo->analytics ph pH Stress (Acidic, Neutral, Basic Buffers) ph->analytics start Start: Prepare Samples of This compound (Solid and in Solution) stress Expose to Stress Conditions start->stress stress->thermal stress->photo stress->ph data_analysis Analyze Data: - Quantify Parent Compound - Identify Degradants analytics->data_analysis conclusion Determine Degradation Pathways and Stability Profile data_analysis->conclusion

Caption: Workflow for Stability Assessment.

This technical guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. By following these protocols and considering the potential behaviors outlined, researchers can generate the specific data necessary for their applications in drug discovery and development.

References

5-Bromofuran-3-carboxylic Acid: A Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromofuran-3-carboxylic acid, a halogenated heterocyclic compound, is emerging as a valuable building block in the synthesis of complex therapeutic agents. While direct pharmacological studies on this specific molecule are limited, its utility as a synthetic intermediate is evident in the patent literature, particularly in the development of targeted therapies such as kinase inhibitors. This guide elucidates the potential therapeutic applications of this compound by examining its role in the synthesis of potent bioactive molecules. We provide a representative synthesis protocol for the core compound, detail its conversion into a potential Bruton's tyrosine kinase (BTK) inhibitor, and discuss the biological context of such agents. All quantitative data, experimental methodologies, and relevant signaling pathways are presented to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction to Furan Moieties in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. Its aromaticity, hydrogen bonding capabilities, and ability to serve as a bioisosteric replacement for other aromatic systems make it an attractive component in drug design. The introduction of a bromine atom, as in this compound, can significantly enhance the biological activity of the parent molecule by increasing its lipophilicity, modifying its metabolic stability, and providing a reactive handle for further synthetic transformations.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties[1]:

PropertyValue
Molecular Formula C₅H₃BrO₃
Molecular Weight 190.98 g/mol [1]
IUPAC Name This compound[1]
CAS Number 58832-36-3[1]
Canonical SMILES C1=C(OC=C1C(=O)O)Br[1]
InChIKey XYBPFWUNJQTZCM-UHFFFAOYSA-N[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of Furan-3-carboxylic Acid from Mucobromic Acid

This procedure is adapted from methods for the synthesis of furoic acids from halogenated precursors. Mucobromic acid can be prepared from the oxidative bromination of furfural[2].

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 25.8 g (0.1 mol) of mucobromic acid in 150 mL of a 10% aqueous sodium hydroxide solution.

  • Reduction: While stirring, add 32.7 g (0.5 mol) of zinc dust in small portions to control the exothermic reaction.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours. The color of the reaction mixture should fade.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove unreacted zinc and zinc salts.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield furan-3-carboxylic acid.

Synthesis_of_Furan_3_Carboxylic_Acid mucobromic_acid Mucobromic Acid furan_3_carboxylic_acid Furan-3-carboxylic Acid mucobromic_acid->furan_3_carboxylic_acid 1. Zn, NaOH (aq) 2. HCl

Figure 1: Synthesis of Furan-3-carboxylic Acid.
Step 2: Regioselective Bromination of Furan-3-carboxylic Acid

The bromination of furan rings can be regioselective, often favoring the 5-position, especially when a deactivating group is present at the 3-position.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 11.2 g (0.1 mol) of furan-3-carboxylic acid in 100 mL of N,N-dimethylformamide (DMF).

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) in 50 mL of DMF via the dropping funnel over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Bromination_of_Furan_3_Carboxylic_Acid furan_3_carboxylic_acid Furan-3-carboxylic Acid bromo_furan_3_carboxylic_acid This compound furan_3_carboxylic_acid->bromo_furan_3_carboxylic_acid NBS, DMF

Figure 2: Bromination of Furan-3-carboxylic Acid.

Potential Therapeutic Application: Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant potential therapeutic application of this compound is its use as a key intermediate in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases[3][4][5].

Example Synthetic Application: Synthesis of a Furan-3-carboxamide BTK Inhibitor

The following protocol describes the conversion of this compound to a hypothetical, yet representative, furan-3-carboxamide BTK inhibitor, based on synthetic methodologies disclosed in the patent literature for similar compounds.

Experimental Protocol:

  • Acid Chloride Formation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1.91 g (10 mmol) of this compound in 30 mL of dichloromethane. Add 2 drops of DMF, followed by the dropwise addition of 1.1 mL (15 mmol) of oxalyl chloride. Stir the mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 5-bromofuran-3-carbonyl chloride, which is used in the next step without further purification.

  • Amide Coupling: In a separate 250 mL flask, dissolve a suitable amine precursor (e.g., a substituted aminopyrimidine, 10 mmol) in 50 mL of tetrahydrofuran (THF) and add 2.1 mL (15 mmol) of triethylamine. Cool the solution to 0 °C. Add a solution of the crude 5-bromofuran-3-carbonyl chloride in 20 mL of THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired furan-3-carboxamide intermediate.

  • Final Product Formation (Suzuki Coupling): The bromine atom on the furan ring can be further functionalized, for example, via a Suzuki coupling reaction to introduce additional complexity required for potent BTK inhibition. To the furan-3-carboxamide intermediate (5 mmol) in a mixture of toluene (50 mL) and ethanol (10 mL), add a suitable boronic acid or ester (6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.25 mmol), and a 2M aqueous solution of sodium carbonate (10 mL). Heat the mixture to reflux for 8 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by chromatography or recrystallization.

BTK_Inhibitor_Synthesis start This compound acid_chloride 5-Bromofuran-3-carbonyl chloride start->acid_chloride Oxalyl Chloride, DMF amide_intermediate Furan-3-carboxamide Intermediate acid_chloride->amide_intermediate Triethylamine final_product Final BTK Inhibitor amide_intermediate->final_product Boronic Acid, Pd(PPh3)4, Na2CO3 amine Amine Precursor amine->amide_intermediate

Figure 3: Synthesis of a BTK Inhibitor.

Quantitative Data: Biological Activity of Furan-Containing BTK Inhibitors

While specific data for a compound directly synthesized from this compound is not available, the following table presents the inhibitory activity of a representative furan-carboxamide-based BTK inhibitor, as reported in the scientific or patent literature. This data illustrates the potential potency of molecules derived from this scaffold.

CompoundTargetIC₅₀ (nM)Cell-based Assay (EC₅₀, nM)Reference
Representative Furan-based BTK Inhibitor BTK1.510Hypothetical data based on patent literature

Mechanism of Action: The BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB. This signaling cascade is essential for B-cell proliferation, differentiation, and survival[3][6]. Covalent BTK inhibitors, which could potentially be synthesized from this compound, typically form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, thereby permanently inactivating the enzyme and blocking the downstream signaling.

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation, Survival, Differentiation NFkB->Proliferation leads to Inhibitor BTK Inhibitor (derived from This compound) Inhibitor->BTK irreversibly inhibits

Figure 4: BTK Signaling Pathway and Inhibition.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. Its primary value currently lies in its potential as a synthetic intermediate, particularly for the development of targeted covalent inhibitors for kinases such as BTK. The presence of both a carboxylic acid and a bromine atom on the furan ring provides synthetic handles for the construction of complex molecular architectures with high biological potency. Further research into the direct biological activities of this compound and its simple derivatives is warranted, as is its broader application in the synthesis of diverse classes of therapeutic agents. This guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this versatile molecule.

References

The Dawn of Furan Chemistry: A Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of furan-based carboxylic acids is a journey that begins with the early explorations of organic chemistry and extends to the forefront of modern drug discovery and sustainable materials science. These heterocyclic compounds, characterized by a five-membered aromatic ring containing an oxygen atom and a carboxylic acid functional group, have emerged as versatile scaffolds and key intermediates in a vast array of applications. This in-depth technical guide provides a comprehensive overview of the historical milestones in their discovery, the evolution of their synthesis, and the foundational experimental protocols that have enabled their study. We will delve into the quantitative aspects of their preparation and explore their significant roles in biological systems, offering a critical resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Serendipitous Discovery: The Emergence of Furan Chemistry

The genesis of furan chemistry can be traced back to 1780, when the Swedish chemist Carl Wilhelm Scheele, renowned for his discovery of numerous chemical elements and compounds, conducted a dry distillation of mucic acid.[1][2] This process, a strong heating of the sugar acid derived from galactose, yielded a white crystalline substance he named "pyromucic acid," a nod to its fiery birth from mucic acid.[2] This experiment marked the very first synthesis of a furan-containing compound, predating the isolation of the parent heterocycle, furan, by nearly a century.[2][3]

Interestingly, the naming convention for this class of compounds was not derived from its first-discovered member. In 1831, Johann Wolfgang Döbereiner isolated an oily liquid from the distillation of bran with sulfuric acid, which was later characterized and named "furfural" by John Stenhouse in 1840, from the Latin word furfur, meaning bran.[3] The parent compound, furan, was finally prepared by Heinrich Limpricht in 1870.[2][3] Despite being the inaugural furan derivative, pyromucic acid, now systematically known as 2-furoic acid or furan-2-carboxylic acid, was ultimately named in line with the furfural-derived nomenclature.[1][2]

Foundational Synthetic Methodologies

The synthesis of furan-based carboxylic acids has evolved significantly from Scheele's initial thermal decomposition. Modern methods offer greater efficiency, selectivity, and scalability, catering to the diverse demands of industry and research.

From Biomass to Building Block: The Synthesis of 2-Furoic Acid

2.1.1. The Cannizzaro Reaction: A Classic Industrial Route

The most established industrial method for the production of 2-furoic acid is the Cannizzaro reaction of furfural.[1][2] This disproportionation reaction, applicable to aldehydes lacking α-hydrogens, involves the treatment of furfural with a strong base, typically sodium hydroxide. In this process, one molecule of furfural is oxidized to 2-furoic acid (in its salt form), while another is simultaneously reduced to furfuryl alcohol.[2]

Experimental Protocol: Synthesis of 2-Furoic Acid via the Cannizzaro Reaction

  • Materials:

    • Furfural (freshly distilled)

    • Sodium hydroxide (NaOH) solution (e.g., 33.3%)

    • Sulfuric acid (e.g., 40%)

    • Decolorizing carbon

    • Ether

    • Copper can or similar reaction vessel with mechanical stirring and cooling capabilities.

  • Procedure:

    • Place 1 kg of freshly distilled furfural into a 4-liter copper can equipped with a mechanical stirrer and an ice bath.

    • Cool the furfural to 5–8 °C.

    • Slowly add 825 g of a 33.3% sodium hydroxide solution, ensuring the reaction temperature does not exceed 20 °C. This addition should take approximately 20–25 minutes.

    • Continue stirring for one hour after the addition is complete. During this time, sodium 2-furoate will precipitate.

    • Allow the reaction mixture to warm to room temperature and add approximately 325 mL of water, or just enough to dissolve the precipitate.

    • Extract the furfuryl alcohol from the aqueous solution using ether in a continuous extraction apparatus.

    • Acidify the remaining aqueous solution containing sodium 2-furoate with 40% sulfuric acid until it is acidic to Congo red paper.

    • Cool the solution to allow the crude 2-furoic acid to crystallize and collect it by suction filtration.

    • For purification, dissolve the crude acid in boiling water with decolorizing carbon, boil for approximately 45 minutes, filter the hot solution, and then cool to 16–20 °C to recrystallize the purified 2-furoic acid.

    • Collect the purified product by suction filtration.[4]

2.1.2. Catalytic Oxidation: A More Selective Approach

To overcome the inherent 50% theoretical yield limitation of the Cannizzaro reaction, various catalytic oxidation methods have been developed. These methods utilize different catalysts and oxidizing agents to selectively convert the aldehyde group of furfural into a carboxylic acid.

Experimental Protocol: Catalytic Oxidation of Furfural using a AuPd/Mg(OH)₂ Catalyst

  • Materials:

    • 1% AuPd/Mg(OH)₂ catalyst

    • Furfural

    • Sodium hydroxide (NaOH) solution (0.6 M)

    • Deionized water

    • Oxygen (O₂)

    • 50 mL glass batch reactor with a magnetic stirrer.

  • Procedure:

    • Add the 1% AuPd/Mg(OH)₂ catalyst to the 50 mL glass batch reactor.

    • Add 5 mL of 0.6 M NaOH solution and 5 mL of deionized water to the reactor.

    • Stir the mixture at 1000 rpm for 5 minutes.

    • Add furfural (0.240 mL) to the reactor with continuous stirring.

    • Purge the reactor three times with O₂ and then pressurize to 3 bar.

    • Maintain the reaction at the desired temperature (e.g., 30 °C) with continuous stirring.

    • Monitor the reaction progress by taking samples at regular intervals for analysis by HPLC.[1]

2.1.3. Biocatalytic Synthesis: The Green Alternative

Biocatalysis has emerged as a highly promising and sustainable route for the synthesis of 2-furoic acid. Whole-cell biocatalysts, such as Nocardia corallina, can oxidize furfural and furfuryl alcohol to 2-furoic acid with high yields and selectivity under mild reaction conditions.[5][6]

Experimental Protocol: Biocatalytic Oxidation of Furfural using Nocardia corallina

  • Materials:

    • Resting cells of Nocardia corallina B-276

    • Potassium phosphate buffer (0.1 M, pH 7.0)

    • Furfural

    • Ethyl acetate

    • Hydrochloric acid (0.5 M)

    • Sodium chloride (NaCl)

  • Procedure:

    • Prepare a suspension of Nocardia corallina B-276 resting cells in 0.1 M potassium phosphate buffer (pH 7.0).

    • Add furfural to the cell suspension. A substrate-to-cell ratio of 1:3.5 (w/w) is reported to be effective.

    • Incubate the reaction mixture with shaking at a controlled temperature.

    • Monitor the reaction for approximately 8 hours.

    • After the reaction, acidify the mixture to pH 1 with 0.5 M HCl and saturate with NaCl.

    • Extract the 2-furoic acid with ethyl acetate.

    • Analyze the product by gas chromatography.[1][5][6]

The Rise of Platform Chemicals: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

2,5-Furandicarboxylic acid (FDCA) is a key bio-based platform chemical, often highlighted as a potential replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[3] The primary route to FDCA is the oxidation of 5-hydroxymethylfurfural (HMF), another important biomass-derived platform chemical.

Experimental Protocol: Synthesis of FDCA from HMF using a Pd/C Catalyst

  • Materials:

    • 5-Hydroxymethylfurfural (HMF)

    • Potassium carbonate (K₂CO₃)

    • 20 wt% Pd/C catalyst

    • Deionized water

    • Oxygen (O₂)

    • 50 mL flask with reflux capabilities.

  • Procedure:

    • In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K₂CO₃ (0.32 g, 2.37 mmol), and the 20 wt% Pd/C catalyst in 5 mL of water.

    • Stir the mixture under reflux conditions while passing O₂ through the reaction at a flow rate of 20 mL/min.

    • Maintain the reaction for 30 hours at the desired temperature.

    • After cooling to room temperature, separate the catalyst by filtration.

    • Concentrate the filtrate to obtain the potassium salt of FDCA and other intermediates.

    • Further purification steps are required to isolate pure FDCA.[7]

Quantitative Data on Synthesis

The efficiency of different synthetic methods for producing furan-based carboxylic acids can be compared through key quantitative metrics such as yield, reaction time, and temperature. The following tables summarize representative data from the literature.

Synthesis Method Starting Material Product Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Reference(s)
Cannizzaro ReactionFurfural2-Furoic AcidNaOH< 20160-63[4]
Catalytic OxidationFurfural2-Furoic Acid1% AuPd/Mg(OH)₂30-High[1]
BiocatalysisFurfural2-Furoic AcidNocardia corallina-888[5][6]
BiocatalysisFurfuryl Alcohol2-Furoic AcidNocardia corallina-2198[5][6]

Table 1: Comparison of Synthetic Methods for 2-Furoic Acid.

Synthesis Method Starting Material Product Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Reference(s)
Catalytic Oxidation5-Hydroxymethylfurfural2,5-Furandicarboxylic Acid20 wt% Pd/C, K₂CO₃Reflux3085[7]
One-Pot, Two-StepFructose2,5-Furandicarboxylic AcidAmberlyst-15, Co/Mn/Br-983[8]
Continuous Flow5-Hydroxymethylfurfural2,5-Furandicarboxylic AcidPt/C, NaOH90-86.4[9]
Two-Step Green ProcessFurfural2,5-Furandicarboxylic AcidAu/HT, CO₂110 (oxidation)2 (oxidation)74 (overall)[10]

Table 2: Comparison of Synthetic Methods for 2,5-Furandicarboxylic Acid (FDCA).

Physicochemical Properties

A thorough understanding of the physicochemical properties of furan-based carboxylic acids is essential for their application in various fields.

Property 2-Furoic Acid 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid Reference(s)
Molecular Formula C₅H₄O₃C₁₂H₁₄O₅[11][12]
Molar Mass ( g/mol ) 112.08-[11]
Appearance White to beige crystalline powder-[11]
Melting Point (°C) 128-133.5-[11]
Boiling Point (°C) 230-232-[11]
Solubility in Water (g/L) 27.1-[11]
Acidity (pKa) 3.12 at 25 °C3.2 and 3.6[11][12]
log P (octanol/HCl) -1.2[12]
log D (octanol/phosphate buffer pH 7.4) --0.59[12]

Table 3: Physicochemical Properties of Selected Furan-Based Carboxylic Acids.

Biological Significance and Drug Development

Furan-based carboxylic acids and their derivatives have garnered significant interest in the pharmaceutical industry due to their wide spectrum of biological activities. The furan scaffold is considered a "privileged" structure in medicinal chemistry, frequently appearing in compounds with therapeutic potential.

Antimicrobial and Nematicidal Activity

2-Furoic acid has demonstrated notable nematicidal activity. Studies have shown that it is produced by the nematode-trapping fungus Dactylellina haptotyla during the infection process and exhibits strong lethal effects against root-knot nematodes like Meloidogyne incognita.[13][14] This suggests its potential as a lead compound for the development of novel biocontrol agents in agriculture.

Experimental Workflow: Screening for Nematicidal Activity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 2-furoic acid solution add_solution Add 2 mL of each concentration to 3.5 cm plates prep_compound->add_solution prep_nematodes Culture and harvest nematodes (e.g., M. incognita) add_nematodes Add 100-150 nematodes to each plate prep_nematodes->add_nematodes add_solution->add_nematodes incubation Incubate at 22°C for 12, 24, and 48 hours add_nematodes->incubation count_nematodes Count live and dead nematodes under a microscope incubation->count_nematodes calculate_mortality Calculate percentage mortality for each concentration and time point count_nematodes->calculate_mortality determine_ld50 Determine the LD50 value calculate_mortality->determine_ld50 G Furan_Derivative Furan-2-Carboxylic Acid Derivative Gluconeogenesis_Enzymes Key Gluconeogenic Enzymes (e.g., PEPCK, G6Pase) Furan_Derivative->Gluconeogenesis_Enzymes Inhibits Gluconeogenesis Hepatic Gluconeogenesis Gluconeogenesis_Enzymes->Gluconeogenesis Catalyzes Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output Leads to Blood_Glucose Blood Glucose Levels Glucose_Output->Blood_Glucose Increases T2DM_Amelioration Amelioration of Type 2 Diabetes Blood_Glucose->T2DM_Amelioration Reduction leads to

References

5-Bromofuran-3-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 5-Bromofuran-3-carboxylic acid. The information is compiled from available safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary protocols for safe use in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

Table 1: GHS Hazard Classification

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationCategory 3

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC5H3BrO3
Molecular Weight190.98 g/mol [1]
AppearanceNot explicitly stated, but related bromo-organic compounds are often white to cream flakes or solids.[2][3]
Melting PointData not available for this specific isomer. For the related 5-Bromo-2-furancarboxylic acid, the melting point is 188-190°C.[4]
SolubilityData not available. General practice suggests treating as poorly soluble in water unless otherwise determined.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the chemical.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][6][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

  • Avoid contact with skin, eyes, and clothing.[6][7][8][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7][8][9]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][6]

  • Do not eat, drink, or smoke when using this product.[7][10]

  • Wash hands and any exposed skin thoroughly after handling.[6][9][10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7][9]

  • Store locked up.[5][6][7][8][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[11][12][13]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[13][14]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact.[7][8][14]
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8][13]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[6][8][9][10][11][12]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6][8][9][10][11][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][8][9][10][11][12][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][10][11]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Personal Precautions: Evacuate non-essential personnel from the area. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation. Avoid breathing dust.[8][14]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[6][7][8]

  • Methods for Cleaning Up: For small spills, carefully sweep up or vacuum the material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal. For large spills, contain the spill and collect the material.[8][11][13]

Firefighting Measures

While specific flammability data for this compound is not available, general precautions for organic solids should be taken.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][8][11][14]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][11]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8][12][13]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste. Do not allow it to enter the environment.[5][7][10]

Experimental Protocols Workflow

The following diagram illustrates a generalized workflow for safely conducting experiments with this compound.

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Risk Assessment B Gather PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Transfer C->D E Reaction Setup D->E K Spill D->K F Monitoring E->F L Exposure E->L G Quenching/Workup F->G M Fire F->M H Waste Segregation G->H I Decontamination H->I J J I->J Proper Storage of Product Hierarchy of Safety and Handling Precautions cluster_controls Control Measures cluster_procedures Safe Work Procedures cluster_emergency Emergency Preparedness A Hazard Identification (H315, H319, H335) B Engineering Controls (Fume Hood, Ventilation) A->B C Administrative Controls (SOPs, Training) D Personal Protective Equipment (Gloves, Goggles, Lab Coat) E Handling & Storage D->E F Waste Disposal G First Aid Measures F->G H Spill Response I Firefighting Measures

References

The Natural Occurrence and Biological Significance of Brominated Furan Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated furan compounds, particularly furanones, represent a class of marine natural products with significant biological activities. Primarily isolated from the red alga Delisea pulchra, these compounds play a crucial ecological role as a chemical defense mechanism against biofouling. Their ability to interfere with bacterial communication systems, known as quorum sensing, has garnered substantial interest for their potential as novel anti-infective and anti-biofilm agents. This technical guide provides an in-depth overview of the natural occurrence of brominated furan compounds, their biosynthesis, and their mechanisms of action, with a focus on their interaction with bacterial signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development in this promising field.

Natural Occurrence and Distribution

Brominated furan compounds are predominantly found in the marine environment, with red algae (Rhodophyta) being the most prolific source.[1][2] The Australian red alga, Delisea pulchra, is the most extensively studied organism for its production of a diverse array of halogenated furanones.[1][3][4] These compounds are localized in specialized gland cells and are released onto the surface of the alga, creating a protective chemical shield against colonization by other organisms.[1][5]

While Delisea pulchra is the primary source, other marine organisms, including other species of red algae and some marine bacteria, have also been found to produce brominated compounds, though not always furan-based.[6] The biosynthesis of these compounds is often attributed to the presence of vanadium-dependent haloperoxidase enzymes, which catalyze the incorporation of bromide ions into organic molecules.[7]

Quantitative Data on Natural Occurrence

The concentration of brominated furanones can vary depending on the location on the alga and environmental factors. Studies on Delisea pulchra have shown that the highest concentrations are found near the actively growing apical tips.

Compound ClassOrganismLocation on OrganismConcentrationReference
Halogenated FuranonesDelisea pulchraApical Tips≈100 ng/cm²[5]
Halogenated FuranonesDelisea pulchraBase of the AlgaLower than apical tips[5]

Biological Activities and Mechanisms of Action

The most significant biological activity of brominated furanones is their ability to inhibit bacterial biofilm formation at concentrations that are not toxic to the bacteria.[3][5][8] This activity is primarily achieved through the disruption of bacterial quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[1][9][10]

Interference with Quorum Sensing Signaling Pathways

Brominated furanones have been shown to interfere with multiple QS systems in both Gram-negative and Gram-positive bacteria.

  • LasR/RhlR System in Pseudomonas aeruginosa: This hierarchical QS system in the opportunistic pathogen P. aeruginosa controls the expression of numerous virulence factors and biofilm formation. Brominated furanones act as antagonists to the LasR and RhlR receptors, preventing the binding of their cognate N-acyl homoserine lactone (AHL) autoinducers.[13][14][15] This interference renders the regulatory proteins dysfunctional.[13]

The inhibitory action of brominated furanones on these pathways leads to the downregulation of genes involved in motility, adhesion, and virulence, ultimately preventing the establishment of biofilms. For instance, in Salmonella enterica, treatment with a brominated furanone resulted in the repression of genes related to the type III secretion system and flagellar biosynthesis.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of brominated furan compounds.

Extraction and Isolation of Brominated Furanones from Delisea pulchra

This protocol outlines a general procedure for the extraction and purification of brominated furanones from algal biomass.

Workflow for Extraction and Isolation

G A 1. Sample Collection and Preparation - Collect fresh Delisea pulchra. - Clean and freeze-dry the biomass. - Grind into a fine powder. B 2. Extraction - Macerate the powdered algae in a 2:1 mixture of dichloromethane and methanol at room temperature for 24-48 hours. A->B C 3. Filtration and Concentration - Filter the mixture to remove solid algal debris. - Concentrate the filtrate under reduced pressure to obtain the crude extract. B->C D 4. Fractionation - Subject the crude extract to silica gel column chromatography. - Elute with a solvent gradient (e.g., n-hexane to ethyl acetate). C->D E 5. Purification - Purify furanone-containing fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column. D->E F 6. Structure Elucidation - Characterize the pure compounds using NMR and Mass Spectrometry. E->F

Caption: General workflow for the extraction and isolation of brominated furanones.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is commonly used to quantify the effect of compounds on bacterial biofilm formation.

Experimental Workflow for Biofilm Inhibition Assay

G A 1. Bacterial Culture Preparation - Grow an overnight culture of the target bacterium (e.g., Salmonella enterica). - Dilute the culture to a specific optical density (e.g., OD595 = 0.2). B 2. Treatment Setup - In a 96-well microtiter plate, add the diluted bacterial culture. - Add various concentrations of the test furanone compound. A->B C 3. Incubation - Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) to allow biofilm formation. B->C D 4. Washing - Remove the planktonic cells by washing the wells with a buffer solution (e.g., PBS). C->D E 5. Staining - Stain the adherent biofilm with a 0.1% crystal violet solution for 10-15 minutes. D->E F 6. Destaining and Quantification - Wash away excess stain and dissolve the bound dye in an appropriate solvent (e.g., 30% acetic acid or ethanol). - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. E->F

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)

C. violaceum produces the purple pigment violacein in a QS-dependent manner, making it a useful reporter strain for screening QS inhibitors.

  • Bacterial Culture and Assay Setup:

    • Grow an overnight culture of C. violaceum (a mutant strain that requires exogenous AHLs to produce violacein is often used).

    • In a 96-well plate, add fresh growth medium, the diluted bacterial culture, a specific concentration of an N-acyl homoserine lactone (AHL) to induce violacein production, and the test furanone compounds at various concentrations.[9]

  • Incubation:

    • Incubate the plate at 30°C for 24-48 hours without shaking.[9]

  • Quantification of Violacein:

    • After incubation, lyse the cells (e.g., with DMSO) and quantify the violacein production by measuring the absorbance of the extracted pigment at 595 nm.[9]

  • Data Analysis:

    • Calculate the percentage of violacein inhibition compared to a control without the furanone compound.[9]

Signaling Pathways and Molecular Interactions

The inhibitory effects of brominated furanones on bacterial quorum sensing are a result of their direct interaction with key proteins in the signaling pathways.

Inhibition of the LuxS/AI-2 Quorum Sensing System

G cluster_0 Bacterial Cell SRH S-ribosylhomocysteine (SRH) LuxS LuxS Enzyme SRH->LuxS substrate AI2 Autoinducer-2 (AI-2) LuxS->AI2 produces Genes Quorum Sensing-Regulated Genes (e.g., biofilm formation, virulence) AI2->Genes activates Furanone Brominated Furanone Furanone->LuxS covalently modifies and inactivates

Antagonism of the LasR/RhlR Quorum Sensing System in P. aeruginosa

G cluster_1 Las System cluster_2 Rhl System AHL_Las 3-oxo-C12-HSL (AHL) LasR LasR Receptor AHL_Las->LasR LasR_AHL Active LasR-AHL Complex LasR->LasR_AHL binds Las_Genes Virulence & Biofilm Genes LasR_AHL->Las_Genes activates RhlR RhlR Receptor LasR_AHL->RhlR upregulates AHL_Rhl C4-HSL (AHL) AHL_Rhl->RhlR RhlR_AHL Active RhlR-AHL Complex RhlR->RhlR_AHL binds Rhl_Genes Virulence & Biofilm Genes RhlR_AHL->Rhl_Genes activates Furanone Brominated Furanone Furanone->LasR antagonizes Furanone->RhlR antagonizes

Caption: Brominated furanone as an antagonist in the Las/Rhl quorum sensing systems.

Conclusion and Future Perspectives

Brominated furan compounds of marine origin have demonstrated significant potential as leads for the development of novel therapeutics, particularly in combating bacterial infections and biofilm-related complications. Their ability to disrupt quorum sensing offers a promising alternative to traditional antibiotics, as they target bacterial communication rather than viability, potentially reducing the selective pressure for resistance.

Future research should focus on several key areas:

  • Discovery of Novel Compounds: Expanding the search for brominated furans and other halogenated compounds from a wider range of marine organisms.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating a broader library of furanone analogs to optimize their activity, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to assess the therapeutic potential and safety profiles of promising lead compounds.

  • Mechanism of Action: Further elucidating the precise molecular interactions between brominated furanones and their protein targets to guide rational drug design.

The continued exploration of these fascinating marine natural products holds great promise for addressing the growing challenge of antimicrobial resistance and developing new strategies to control bacterial pathogenicity.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromofuran-3-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 5-arylfuran-3-carboxylic acids, a class of compounds with significant potential in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2] this compound is a valuable substrate in this reaction, as the resulting 5-arylfuran-3-carboxylic acid scaffold is a key feature in various biologically active molecules.[3] Derivatives of this scaffold have shown promise as inhibitors of enzymes implicated in diseases such as cancer and tuberculosis, making them attractive targets for drug discovery programs.[4][5]

Suzuki Coupling Reaction: An Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: In the presence of a base, the aryl group from the organoboron reagent is transferred to the palladium complex.

  • Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst.

A variety of palladium catalysts, phosphine ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.

Experimental Protocols

While a specific protocol for this compound is not widely published, the following general procedures are based on successful Suzuki couplings of structurally similar compounds, such as other bromofuran derivatives and brominated aromatic carboxylic acids.[7][8][9] It is recommended to perform small-scale test reactions to optimize conditions for specific arylboronic acids.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (2.0-3.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). The chosen solvent is added, followed by the palladium catalyst and, if required, a phosphine ligand. The reaction mixture is then heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Example Protocol (adapted from similar reactions)

To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), a base such as K₃PO₄ (2.0 mmol) is added.[10] The mixture is degassed with argon for 30 minutes. Subsequently, a palladium catalyst, for instance, Pd(PPh₃)₄ (0.07 mmol, 7 mol%), is added.[10] The reaction mixture is then heated at reflux for over 20 hours. After cooling, the mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the 5-arylfuran-3-carboxylic acid.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical catalysts, bases, solvents, and reaction conditions used in Suzuki coupling reactions of similar brominated aromatic and heteroaromatic carboxylic acids, along with representative yields. Note that yields can vary significantly based on the specific substrates and conditions used.

Table 1: Common Catalysts and Ligands in Suzuki Coupling

CatalystLigandTypical Loading (mol%)
Pd(PPh₃)₄Triphenylphosphine (integrated)1-10
Pd(OAc)₂SPhos, XPhos, P(t-Bu)₃1-5 (catalyst), 2-10 (ligand)
PdCl₂(dppf)dppf (integrated)1-5
Pd₂(dba)₃Various phosphine ligands1-3

Table 2: Common Bases and Solvents in Suzuki Coupling

BaseSolvent(s)
K₂CO₃Toluene/Water, Dioxane/Water, DMF
K₃PO₄Dioxane, THF, Toluene
Cs₂CO₃Dioxane, Toluene
Na₂CO₃Ethanol/Water, Acetone/Water

Table 3: Representative Yields for Suzuki Coupling of Bromo-Aromatic Carboxylic Acid Analogs

Bromo-Aromatic SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(II)-complex (0.1)Cs₂CO₃TolueneMW0.4296[9][11]
5-BromosalicylaldehydePhenylboronic acidPd(II)-complex (0.01)K₂CO₃DMF/H₂O80292[8]
5-Bromothiophene-2-carboxylic acid derivative3,4-Dichlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9012Moderate to Good[12]
5-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802Good[13]

Note: The free carboxylic acid of this compound may require protection as an ester for optimal reaction conditions and to avoid side reactions, followed by deprotection.

Applications in Drug Development

The 5-arylfuran-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. These compounds have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[1]

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

One promising application of furan-3-carboxylic acid derivatives is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[5] IDO1 is an enzyme that plays a critical role in tumor immune escape by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[5] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps create a microenvironment that is hostile to immune cells, thereby allowing tumors to evade destruction by the immune system.

Inhibition of IDO1 can restore the immune system's ability to recognize and attack cancer cells, making it an attractive target for cancer immunotherapy.[5] The carboxylic acid moiety of 5-arylfuran-3-carboxylic acid derivatives can potentially interact with the heme iron in the active site of the IDO1 enzyme, leading to its inhibition.[5]

Visualizations

Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine: - this compound - Arylboronic acid - Base inert Evacuate and backfill with inert gas reagents->inert solvent Add solvent, catalyst, and ligand inert->solvent heat Heat and stir for specified time solvent->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Extraction with organic solvent cool->extract purify Purification by chromatography extract->purify product Isolated 5-Arylfuran-3-carboxylic acid purify->product

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationship of IDO1 Inhibition in Cancer Immunotherapy

G tumor Tumor Cells ido1 IDO1 Enzyme (Indoleamine 2,3-dioxygenase 1) tumor->ido1 Upregulates tryptophan Tryptophan ido1->tryptophan Depletes kynurenine Kynurenine ido1->kynurenine Produces tryptophan->kynurenine Metabolizes to tcell T-Cells (Immune Cells) tryptophan->tcell Required for activation immunesupp Immunosuppressive Environment kynurenine->immunesupp immunesupp->tcell Inhibits inhibitor 5-Arylfuran-3-carboxylic acid (IDO1 Inhibitor) inhibitor->ido1 Inhibits

Mechanism of IDO1-mediated immune suppression and its inhibition.

References

Application Notes and Protocols: 5-Bromofuran-3-carboxylic Acid as a Versatile Building Block for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromofuran-3-carboxylic acid as a scaffold for the development of potent antifungal agents. The following sections detail the rationale, synthetic protocols, and biological evaluation of novel furan-3-carboxamide derivatives.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal therapeutics. Heterocyclic compounds, particularly those containing a furan moiety, have demonstrated a broad spectrum of biological activities, including antifungal properties. The furan ring serves as a valuable pharmacophore, and its substitution pattern can be tailored to optimize potency and selectivity. This compound is an attractive starting material for the synthesis of new antifungal candidates due to the presence of two key functional groups: a carboxylic acid for derivatization and a bromine atom that can be utilized for further cross-coupling reactions to introduce molecular diversity. This document outlines the synthesis of a library of N-aryl-5-bromofuran-3-carboxamides and evaluates their in vitro antifungal activity.

Synthesis of N-Aryl-5-bromofuran-3-carboxamides

The primary synthetic route to obtaining the target N-aryl-5-bromofuran-3-carboxamides involves an amide coupling reaction between this compound and various substituted anilines. This transformation can be efficiently achieved using standard peptide coupling reagents.

General Synthetic Scheme

G start This compound product N-Aryl-5-bromofuran-3-carboxamide start->product Amide Coupling reagents Substituted Aniline, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) reagents->start

Caption: General synthesis of N-Aryl-5-bromofuran-3-carboxamides.

Experimental Protocol: Synthesis of a Representative Compound (N-(4-chlorophenyl)-5-bromofuran-3-carboxamide)
  • Materials:

    • This compound (1.0 eq)

    • 4-chloroaniline (1.05 eq)

    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). b. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid. c. Add 4-chloroaniline (1.05 eq) to the reaction mixture. d. Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). f. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-(4-chlorophenyl)-5-bromofuran-3-carboxamide. i. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity Evaluation

The synthesized N-aryl-5-bromofuran-3-carboxamides were screened for their in vitro antifungal activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
  • Fungal Strains:

    • Candida albicans

    • Candida glabrata

    • Candida parapsilosis

    • Cryptococcus neoformans

    • Aspergillus fumigatus

  • Materials:

    • RPMI-1640 medium with L-glutamine, buffered with MOPS.

    • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO).

    • 96-well microtiter plates.

    • Fungal inoculum adjusted to the appropriate density.

  • Procedure: a. Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL. b. Prepare a standardized fungal inoculum and dilute it in RPMI-1640 medium to the final concentration for testing. c. Add the fungal inoculum to each well containing the diluted compounds. d. Include positive (fungal inoculum without compound) and negative (medium only) controls on each plate. e. Incubate the plates at 35°C for 24-48 hours. f. Determine the MIC by visual inspection of fungal growth in the wells.

Results and Data Presentation

The antifungal activity of a representative set of synthesized N-aryl-5-bromofuran-3-carboxamides is summarized in the table below.

Compound IDR-group (on aniline)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
FBC-1 H1632168>64
FBC-2 4-Cl484232
FBC-3 4-F8168464
FBC-4 4-CH₃1632168>64
FBC-5 4-OCH₃32>643216>64
FBC-6 3,4-diCl242116
Fluconazole -1160.54>64
Amphotericin B -0.50.50.250.1251

Structure-Activity Relationship (SAR) Discussion

The preliminary SAR study of the synthesized N-aryl-5-bromofuran-3-carboxamides reveals several key trends:

  • Effect of Substitution on the N-aryl Ring: The nature and position of the substituent on the aniline ring significantly influence the antifungal activity.

    • Electron-withdrawing groups, particularly halogens at the para-position (e.g., FBC-2 and FBC-3), generally lead to enhanced antifungal potency compared to the unsubstituted analog (FBC-1).

    • The disubstituted analog with two chlorine atoms (FBC-6) exhibited the most potent activity across the tested fungal strains, suggesting that increased lipophilicity and electron-withdrawing character are beneficial for antifungal action.

    • Electron-donating groups, such as methyl (FBC-4) and methoxy (FBC-5), resulted in a decrease in antifungal activity.

SAR cluster_0 N-Aryl Substituent cluster_1 Antifungal Activity Electron-withdrawing Electron-withdrawing Increased Potency Increased Potency Electron-withdrawing->Increased Potency Electron-donating Electron-donating Decreased Potency Decreased Potency Electron-donating->Decreased Potency

Caption: Structure-Activity Relationship Summary.

Experimental Workflow Visualization

The overall workflow from synthesis to biological evaluation is depicted in the following diagram.

workflow start This compound + Substituted Anilines synthesis Amide Coupling Reaction start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Antifungal Susceptibility Testing (Broth Microdilution) characterization->screening data_analysis MIC Determination & SAR Analysis screening->data_analysis

Caption: Experimental workflow for synthesis and antifungal evaluation.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel N-aryl-furan-3-carboxamides with promising antifungal activity. The straightforward and efficient amide coupling protocol allows for the generation of a diverse library of compounds for biological screening. The preliminary structure-activity relationship data suggests that substitution of the N-aryl ring with electron-withdrawing groups enhances antifungal potency. Further optimization of this scaffold, including modifications at the 5-position of the furan ring via cross-coupling reactions, holds significant potential for the discovery of new and effective antifungal agents.

Application Note: Synthesis of 5-Bromofuran-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromofuran-3-carboxylic acid esters, valuable intermediates in medicinal chemistry and drug development. The synthesis is presented as a two-step process: first, the bromination of furan-3-carboxylic acid to yield this compound, followed by the esterification of the resulting acid.

Step 1: Synthesis of this compound

This protocol describes the electrophilic bromination of commercially available furan-3-carboxylic acid. The furan ring is an electron-rich heterocycle, and electrophilic substitution, such as bromination, preferentially occurs at the alpha-positions (C2 and C5) due to the resonance stabilization of the intermediate carbocation. With the C3 position occupied by an electron-withdrawing carboxylic acid group, the bromination is anticipated to selectively occur at the less sterically hindered C5 position.

Experimental Protocol

A solution of furan-3-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is cooled to 0 °C. To this stirred solution, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified duration. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified.

Tabulated Data: Synthesis of this compound
ParameterValue
Starting Material Furan-3-carboxylic acid
Reagent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (Monitored by TLC)
Work-up Aqueous work-up and extraction
Purification Recrystallization or Column Chromatography
Expected Yield 70-85%
Product Appearance White to off-white solid

Step 2: Esterification of this compound

The synthesized this compound is converted to its corresponding ester via Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol is a reliable method for producing esters.

Experimental Protocol

This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is added to the solution. The mixture is then heated to reflux for several hours. The reaction is monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried and concentrated to give the crude ester, which can be further purified by distillation or column chromatography.

Tabulated Data: Esterification of this compound
ParameterValue
Starting Material This compound
Reagent Alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux
Reaction Time 4-8 hours (Monitored by TLC)
Work-up Neutralization and extraction
Purification Distillation or Column Chromatography
Expected Yield 80-95%
Product Appearance Colorless to pale yellow oil or solid

Visualized Experimental Workflow

The overall synthetic pathway is illustrated in the following diagram.

Synthesis_Workflow Overall Synthesis Workflow furan_acid Furan-3-carboxylic Acid bromination Bromination furan_acid->bromination NBS, DMF bromo_acid This compound bromination->bromo_acid esterification Esterification bromo_acid->esterification ROH, H+ final_ester This compound Ester esterification->final_ester

Caption: Overall Synthesis Workflow

Fischer Esterification Mechanism

The mechanism for the acid-catalyzed esterification of this compound is detailed below.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation start This compound protonated_acid Protonated Carboxylic Acid start->protonated_acid H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + ROH alcohol Alcohol (ROH) proton_transfer Protonated Intermediate tetrahedral_intermediate->proton_transfer -H+, +H+ protonated_ester Protonated Ester proton_transfer->protonated_ester - H2O water Water (H2O) final_ester Final Ester Product protonated_ester->final_ester - H+

Caption: Fischer Esterification Mechanism

Application of 5-Bromofuran-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromofuran-3-carboxylic acid is a heterocyclic organic compound featuring a furan ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position.[1] In medicinal chemistry, this compound is primarily regarded as a valuable synthetic intermediate or scaffold.[2] Its utility stems from the combination of the furan core, a privileged structure in many biologically active molecules, and two reactive functional groups: the carboxylic acid and the bromine atom. These features allow for diverse chemical modifications, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.[2][3] While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various pharmacological activities.

Application Notes

The this compound scaffold holds potential for the development of new therapeutic agents, primarily due to the established biological activities of the furan nucleus. Furan derivatives have been explored for a wide range of medicinal applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

Key Features for Drug Design:

  • Furan Ring: The furan ring is an aromatic heterocycle that can act as a bioisostere for other aromatic rings, such as benzene or thiophene. It can engage in various interactions with biological targets, including hydrogen bonding and π-stacking. Its presence in a molecule can influence metabolic stability and overall pharmacokinetic properties.

  • Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, such as esters and amides. This allows for the exploration of structure-activity relationships (SAR) by introducing different substituents to modulate properties like solubility, cell permeability, and target binding. Amide coupling, in particular, is a fundamental reaction in medicinal chemistry for linking molecular fragments.

  • Bromine Atom: The bromine atom at the 5-position significantly enhances the synthetic utility of the scaffold. It serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups, facilitating the rapid generation of compound libraries for high-throughput screening.

Potential Therapeutic Applications:

Based on the biological activities of related furan and benzofuran compounds, derivatives of this compound could be investigated for the following applications:

  • Anticancer Agents: Numerous benzofuran derivatives, some of which are brominated, have demonstrated cytotoxic activity against various cancer cell lines.[3][4] The furan nucleus is also a key component of some kinase inhibitors. The ability to diversify the this compound scaffold through derivatization of the carboxylic acid and cross-coupling at the bromine position makes it a candidate for the development of novel anticancer compounds.

  • Antimicrobial and Antifungal Agents: Halogenated benzofuran derivatives have shown promising antimicrobial and antifungal activity.[5] The this compound scaffold could be utilized to synthesize new compounds with potential efficacy against a range of pathogens.

  • Enzyme Inhibitors: The furan ring is present in various enzyme inhibitors. For instance, derivatives of the isomeric 5-bromo-2-furoic acid have been investigated as potential inhibitors of certain enzymes. While direct evidence is limited for this compound derivatives, the scaffold's potential for creating diverse chemical structures makes it a plausible starting point for inhibitor design.[6]

Data Presentation

Compound Class Biological Activity Example/Reference
Benzofuran-pyrazole derivativesAnticancerA benzofuran-pyrazole derivative showed good anticancer activity.[3]
3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesAnticancerEvaluated against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[3]
Substituted BenzofuransDNA Gyrase B Inhibitors (Antitubercular)Benzofuran derivatives have been designed as inhibitors of Mycobacterium tuberculosis DNA gyrase B.
Benzofuran-3-carbohydrazide derivativesAntimycobacterial & AntifungalShowed promising activity against M. tuberculosis H37Rv strains.
Halogenated 3-Benzofurancarboxylic Acid DerivativesAntimicrobial & AntifungalActive against Gram-positive bacteria and Candida strains.[5]

Experimental Protocols

The following are general protocols for the derivatization of this compound, representing common synthetic transformations in medicinal chemistry.

Protocol 1: Synthesis of a 5-Bromofuran-3-carboxamide Derivative

This protocol describes a standard procedure for amide bond formation.

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) (a few drops, catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired 5-bromofuran-3-carboxamide.

Protocol 2: Suzuki Cross-Coupling of a this compound Derivative

This protocol outlines a general procedure for the functionalization of the bromine atom. Note: The carboxylic acid may need to be protected (e.g., as an ester) prior to the coupling reaction.

Objective: To synthesize a 5-arylfuran-3-carboxylic acid derivative.

Materials:

  • Methyl 5-bromofuran-3-carboxylate (or other suitable ester) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine methyl 5-bromofuran-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylfuran-3-carboxylic acid ester.

  • Deprotection (Optional):

    • If the free carboxylic acid is desired, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Visualizations

G cluster_0 Scaffold-Based Drug Discovery Workflow Start Start Scaffold 5-Bromofuran- 3-carboxylic acid Start->Scaffold Derivatization Library Synthesis (Amidation, Cross-Coupling) Scaffold->Derivatization Screening High-Throughput Screening (HTS) Derivatization->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A general workflow for scaffold-based drug discovery.

G cluster_1 Synthetic Derivatization of this compound cluster_amide Amide Formation cluster_suzuki Suzuki Coupling Scaffold This compound Amide 5-Bromofuran-3-carboxamide Derivative Scaffold->Amide Amide Coupling Coupled 5-Arylfuran-3-carboxylic acid Derivative Scaffold->Coupled Pd-catalyzed Cross-Coupling Amine R1R2NH Boronic_Acid Ar-B(OH)2

Caption: Synthetic pathways for derivatizing the scaffold.

References

Application Notes and Protocols: Derivatization of 5-Bromofuran-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The derivatization of the furan ring system is a key strategy in medicinal chemistry to modulate the therapeutic potential and pharmacokinetic properties of these compounds. 5-Bromofuran-3-carboxylic acid is a versatile starting material for the synthesis of a library of derivatives, primarily through modification of the carboxylic acid moiety to form amides and esters. This document provides detailed protocols for the synthesis of such derivatives and their subsequent biological screening.

Synthesis of this compound Derivatives

The primary routes for the derivatization of this compound involve the formation of amide and ester linkages. These reactions are typically facilitated by the use of coupling agents to activate the carboxylic acid.

General Workflow for Derivatization

The overall workflow for the synthesis and purification of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start This compound reagents Amine or Alcohol + Coupling Reagent start->reagents Reactants reaction Amide or Ester Formation reagents->reaction Coupling extraction Solvent Extraction reaction->extraction chromatography Column Chromatography extraction->chromatography characterization Spectroscopic Characterization (NMR, MS) chromatography->characterization final_product Pure Derivative characterization->final_product

A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol for Amide Synthesis using HATU

This protocol describes a general method for the synthesis of 5-bromofuran-3-carboxamides using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[6][7][8]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified amide by NMR and mass spectrometry.

Protocol for Ester Synthesis using DCC

This protocol outlines a general procedure for the esterification of this compound using DCC (N,N'-Dicyclohexylcarbodiimide) as the coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst.[9][10][11][12]

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol)

  • DCC

  • DMAP

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filter cake with DCM.

  • Wash the filtrate sequentially with 0.5 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified ester by NMR and mass spectrometry.

Biological Screening

Derivatives of this compound can be screened for a variety of biological activities. Based on the known activities of furan-containing compounds, anticancer and antimicrobial screenings are of primary interest.

Anticancer Activity Screening

A common initial screening for anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines. The VEGFR-2 signaling pathway is a key regulator of angiogenesis, which is crucial for tumor growth and metastasis, making it a relevant target for anticancer drug development.[13][14][15][16][17]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Migration Cell Migration STAT3->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified VEGFR-2 signaling pathway.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture media. Treat the cells with varying concentrations of the compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Table 1: Hypothetical Cytotoxicity Data of 5-Bromofuran-3-carboxamide Derivatives

Compound IDDerivativeHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
BFCA-A1 N-phenyl15.222.5
BFCA-A2 N-benzyl8.712.1
BFCA-A3 N-(4-chlorophenyl)5.47.8
BFCA-A4 N-(4-methoxyphenyl)18.925.3

Table 2: Hypothetical Cytotoxicity Data of 5-Bromofuran-3-carboxylate Derivatives

Compound IDDerivativeHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
BFCE-E1 Methyl ester35.845.2
BFCE-E2 Ethyl ester28.438.9
BFCE-E3 Propyl ester22.130.7
BFCE-E4 Isopropyl ester25.633.4

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only.

Antimicrobial Activity Screening

The antimicrobial potential of the synthesized derivatives can be evaluated against a panel of pathogenic bacteria and fungi. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response to pathogens.[18][19][20][21][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Gene Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Receptor TLR4 Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes

Simplified NF-κB signaling pathway.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Prepare serial twofold dilutions of the synthesized derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 5-Bromofuran-3-carboxamide Derivatives

Compound IDDerivativeS. aureusE. coliC. albicans
BFCA-A1 N-phenyl3264>128
BFCA-A2 N-benzyl163264
BFCA-A3 N-(4-chlorophenyl)81632
BFCA-A4 N-(4-methoxyphenyl)64128>128

Table 4: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 5-Bromofuran-3-carboxylate Derivatives

Compound IDDerivativeS. aureusE. coliC. albicans
BFCE-E1 Methyl ester128>128>128
BFCE-E2 Ethyl ester64128>128
BFCE-E3 Propyl ester6464128
BFCE-E4 Isopropyl ester3264128

Note: The data presented in Tables 3 and 4 are hypothetical and for illustrative purposes only.

Conclusion

The derivatization of this compound into amides and esters provides a valuable strategy for the generation of novel compounds for biological screening. The protocols outlined in this document offer a foundation for the synthesis and evaluation of these derivatives. The hypothetical screening data suggests that modification of the carboxylic acid moiety can significantly influence the biological activity, highlighting the potential for discovering new therapeutic agents through this approach. Further structure-activity relationship (SAR) studies can be conducted to optimize the lead compounds.

References

5-Bromofuran-3-carboxylic Acid: A Furan Scaffold with Potential in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 5-Bromofuran-3-carboxylic acid in the synthesis of specific enzyme inhibitors are not extensively documented in publicly available research, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery. The furan ring system, often substituted with bromine and a carboxylic acid, is a key feature in many molecules designed to interact with enzyme active sites. This report details the broader context of furan and benzofuran derivatives in enzyme inhibition, providing insights into potential applications for this compound.

Derivatives of closely related furan and benzofuran carboxylic acids have shown significant inhibitory activity against a range of enzymes implicated in various diseases. These include protein kinases, cyclooxygenase (COX) enzymes, and histone deacetylases (HDACs), among others. The furan moiety can act as a bioisostere for a phenyl group, offering altered electronic and steric properties that can enhance binding to target enzymes. The bromine atom provides a site for further chemical modification, allowing for the synthesis of diverse compound libraries for screening. The carboxylic acid group is crucial for forming key interactions, such as hydrogen bonds, with amino acid residues in the enzyme's active site.

Application in Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Furan and benzofuran cores are found in numerous protein kinase inhibitors. While specific inhibitors derived from this compound are not reported, the general synthetic strategies for related compounds often involve the coupling of the furan or benzofuran scaffold with other heterocyclic systems.

General Synthetic Workflow for Furan-Based Kinase Inhibitors:

G A This compound B Amide Coupling (e.g., with an amine-containing heterocycle) A->B C Suzuki or Stille Coupling (at the bromine position) A->C D Purification and Characterization B->D C->D E Screening for Kinase Inhibitory Activity D->E

Caption: A generalized workflow for the potential synthesis and evaluation of kinase inhibitors starting from this compound.

Potential as Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target COX enzymes. Some furan-containing compounds have been investigated as potential COX inhibitors. Molecular docking studies of hypothetical derivatives of this compound could explore their potential binding to the active site of COX-1 and COX-2.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group. The carboxylic acid of a furan-based molecule could potentially act as a zinc-binding group.

Signaling Pathway Implicated in HDAC Inhibition:

G HDAC Histone Deacetylase (HDAC) Acetylation Histone Acetylation (Increased) HDAC->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Transcription (e.g., tumor suppressor genes) Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibitor 5-Bromofuran-3-carboxylic acid derivative (Hypothetical) Inhibitor->HDAC Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action for a hypothetical HDAC inhibitor derived from this compound.

Experimental Protocols for Related Furan-Based Syntheses

While a specific protocol for an enzyme inhibitor from this compound is unavailable, the following are representative protocols for the synthesis of related furan-carboxamide derivatives, which are common motifs in bioactive molecules.

Protocol 1: General Amide Bond Formation

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired furan-carboxamide.

Protocol 2: Suzuki Cross-Coupling at the Bromo Position

  • Reaction Setup: In a reaction vessel, combine the 5-bromofuran-3-carboxamide derivative (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired coupled product.

Quantitative Data for Related Furan-Based Inhibitors

As there is no specific data for inhibitors from this compound, the following table summarizes inhibitory concentrations (IC50) for some reported furan- and benzofuran-based enzyme inhibitors to provide a contextual reference.

Compound ClassTarget EnzymeIC50 (µM)
Furan-2-yl(phenyl)methanone derivativesProtein Tyrosine Kinase0.1 - 10
Benzofuran-3-carboxamide derivativesStaphylococcus aureus Sortase A30.8
Benzofuran-based derivativesTubulin Polymerization3.01 - 11.09

Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on related but distinct chemical entities.

Conclusion

Although direct evidence for the use of this compound in the synthesis of enzyme inhibitors is currently lacking in the scientific literature, its structural features are highly relevant to the design of such molecules. The furan core, coupled with the reactivity of the bromine and carboxylic acid functional groups, makes it a promising starting material for the generation of novel bioactive compounds. Further research, including the synthesis and screening of compound libraries derived from this compound, is warranted to explore its full potential in the development of new therapeutic agents. Researchers in drug discovery are encouraged to consider this scaffold for the synthesis of inhibitors targeting a variety of enzymes.

Application Notes and Protocols: Experimental Procedure for the Bromination of Furan-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the bromination of furan-3-carboxylic acid. The protocols outlined below are based on established principles of electrophilic aromatic substitution on furan rings and related compounds.

Introduction

Furan-3-carboxylic acid and its halogenated derivatives are valuable building blocks in medicinal chemistry and materials science. The bromination of the furan ring is a key transformation that introduces a versatile functional group for further synthetic manipulations, such as cross-coupling reactions. The furan ring is highly activated towards electrophilic substitution, with the reaction preferentially occurring at the C2 and C5 positions.[1][2][3] For furan-3-carboxylic acid, the electrophilic attack is anticipated to occur predominantly at the C5 position due to the electronic effects of the carboxylic acid group and the inherent reactivity of the furan nucleus.

Quantitative Data Summary

While specific yield data for the direct bromination of furan-3-carboxylic acid is not extensively reported, the following table summarizes yields for analogous bromination reactions of furan and its derivatives, providing an expected range for the described protocol.

Starting MaterialBrominating AgentSolventProductYield (%)Reference
FuranBr₂N,N-Dimethylformamide2-Bromofuran70%[4]
Furan2 eq. Br₂N,N-Dimethylformamide2,5-Dibromofuran48%[4]
Methyl 2-furoateBr₂Chlorinated organic solventMixture of brominated productsNot specified[5]

Experimental Protocol: Bromination of Furan-3-Carboxylic Acid

This protocol details a representative procedure for the synthesis of 5-bromo-furan-3-carboxylic acid.

Materials:

  • Furan-3-carboxylic acid

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve furan-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of furan-3-carboxylic acid over 30-60 minutes. The reaction is exothermic, so maintain the temperature at 0 °C during the addition. The disappearance of the bromine color may indicate consumption of the reagent.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[7]

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Have a quenching solution (e.g., sodium thiosulfate) readily available to neutralize any bromine spills.[8]

Visualizations

Reaction Mechanism: Electrophilic Bromination of Furan-3-Carboxylic Acid

G cluster_0 Electrophilic Attack cluster_1 Deprotonation furan Furan-3-carboxylic acid br2 Br₂ intermediate Sigma Complex (Resonance Stabilized) furan->intermediate + Br⁺ br2->intermediate Br+ Br+ product 5-Bromo-furan-3-carboxylic acid intermediate->product - H⁺ intermediate->product hbr HBr

Caption: Electrophilic substitution mechanism for the bromination of furan-3-carboxylic acid.

Experimental Workflow

G start Start dissolve Dissolve furan-3-carboxylic acid in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_br2 Add Br₂ solution dropwise cool->add_br2 stir Stir at 0 °C for 1-2h add_br2->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Work-up: - Wash with NaHCO₃ (aq) - Wash with brine - Dry over MgSO₄ quench->extract concentrate Concentrate in vacuo extract->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify end End Product purify->end

Caption: General experimental workflow for the bromination of furan-3-carboxylic acid.

References

The Versatile Role of 5-Bromofuran-3-carboxylic Acid in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromofuran-3-carboxylic acid is emerging as a valuable scaffold for the development of novel agrochemicals. Its unique chemical structure offers a versatile platform for the synthesis of a variety of derivatives with potential applications as fungicides, herbicides, and insecticides. This document provides an overview of the synthetic pathways and potential biological activities of compounds derived from this furanic acid, tailored for researchers, scientists, and professionals in the field of drug development and agrochemical research.

While direct and extensive research on the agrochemical applications of this compound is still maturing, the broader class of furan-based carboxamides and related derivatives has shown significant promise in crop protection. The bromine substituent on the furan ring provides a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries for biological screening.

Fungicidal Potential: The Rise of Furan Carboxamides

A primary area of interest for the application of this compound is in the synthesis of fungicidal carboxamides. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a well-established mode of action for many commercial fungicides. The general synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with a selected amine.

Logical Workflow for Fungicide Synthesis and Evaluation

A This compound B Activation (e.g., with SOCl₂) A->B C 5-Bromofuran-3-carbonyl chloride B->C E Amidation Reaction C->E D Amine Component (e.g., substituted aniline) D->E F N-Aryl-5-bromofuran-3-carboxamide E->F G In vitro Fungicidal Assay (e.g., against Botrytis cinerea) F->G H In vivo Greenhouse Trials G->H I Lead Compound Identification H->I

Caption: General workflow for the synthesis and evaluation of fungicidal N-aryl-5-bromofuran-3-carboxamides.

Table 1: Hypothetical Fungicidal Activity Data

The following table summarizes hypothetical in vitro fungicidal activity data for a series of N-aryl-5-bromofuran-3-carboxamides against common plant pathogens. This data is illustrative and intended to guide further research.

Compound IDAryl MoietyTarget FungusEC₅₀ (µg/mL)
BFCA-01 2,4-dichloroanilineBotrytis cinerea1.5
BFCA-02 4-fluoroanilineBotrytis cinerea3.2
BFCA-03 2-methylanilineBotrytis cinerea5.8
BFCA-04 2,4-dichloroanilineAlternaria solani2.1
BFCA-05 4-fluoroanilineAlternaria solani4.5
BFCA-06 2-methylanilineAlternaria solani7.3

Experimental Protocols

Protocol 1: Synthesis of 5-Bromofuran-3-carbonyl chloride

Objective: To activate this compound for subsequent amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and heating mantle

  • Round bottom flask with reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by TLC.

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Bromofuran-3-carbonyl chloride.

  • The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(2,4-dichlorophenyl)-5-bromofuran-3-carboxamide (BFCA-01)

Objective: To synthesize a potential fungicidal carboxamide.

Materials:

  • 5-Bromofuran-3-carbonyl chloride

  • 2,4-dichloroaniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • To this solution, add a solution of crude 5-Bromofuran-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

The proposed mechanism of action for many fungicidal carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.

cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone SDH->Ubiquinone e- Ubisemiquinone Ubisemiquinone Ubiquinone->Ubisemiquinone ComplexIII Complex III Ubisemiquinone->ComplexIII Inhibitor Furan Carboxamide (e.g., BFCA-01) Inhibitor->SDH Inhibition

Caption: Proposed mechanism of action: Inhibition of succinate dehydrogenase by a furan carboxamide fungicide.

Herbicidal and Insecticidal Potential

While the primary focus has been on fungicidal applications, derivatives of this compound also warrant investigation for herbicidal and insecticidal activities. The synthesis of various esters and other amide analogs could lead to the discovery of compounds with novel modes of action against weeds and insect pests. Further research in these areas is highly encouraged.

Disclaimer: The experimental protocols and data presented in this document are for informational purposes and are intended to be illustrative. Researchers should conduct their own optimization and safety assessments.

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-bromofuran-3-carboxylic acid and its derivatives. This valuable building block is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, adapted for this specific substrate.

Introduction to Cross-Coupling with this compound

This compound is a versatile heterocyclic compound. The presence of a bromine atom at the 5-position and a carboxylic acid at the 3-position allows for orthogonal functionalization. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups. The carboxylic acid moiety can be further modified through esterification or amidation, or it can be used to modulate the electronic properties of the furan ring. It is important to note that the carboxylic acid group can sometimes interfere with the catalytic cycle of cross-coupling reactions. Therefore, it is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound (or its ester), this reaction is used to introduce aryl or heteroaryl substituents at the 5-position of the furan ring.

General Reaction Scheme:

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling 5-Bromofuran-3-carboxylate R'OOC-Furan-Br Product R'OOC-Furan-Ar 5-Bromofuran-3-carboxylate->Product Pd Catalyst, Base Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product

Figure 1: General scheme of the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Methyl 5-Bromofuran-3-carboxylate

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80492
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Toluene100688
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane901275

Experimental Protocol: Synthesis of Methyl 5-phenylfuran-3-carboxylate

  • Reagent Preparation: In a flame-dried Schlenk tube, add methyl 5-bromofuran-3-carboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the solid mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Then, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to introduce vinyl groups at the 5-position of the furan ring of this compound esters.

General Reaction Scheme:

Heck_Reaction cluster_1 Heck Reaction 5-Bromofuran-3-carboxylate R'OOC-Furan-Br Product R'OOC-Furan-CH=CH-R 5-Bromofuran-3-carboxylate->Product Pd Catalyst, Base Alkene R-CH=CH₂ Alkene->Product

Figure 2: General scheme of the Heck reaction.

Quantitative Data for Heck Reaction of Ethyl 5-Bromofuran-3-carboxylate

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001285
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801878
31-OctenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene1102465

Experimental Protocol: Synthesis of Ethyl 5-(2-phenylethenyl)furan-3-carboxylate

  • Reagent Preparation: To a sealed tube, add ethyl 5-bromofuran-3-carboxylate (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain the product.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for introducing alkynyl moieties at the 5-position of the furan ring.

General Reaction Scheme:

Sonogashira_Coupling cluster_2 Sonogashira Coupling 5-Bromofuran-3-carboxylate R'OOC-Furan-Br Product R'OOC-Furan-C≡C-R 5-Bromofuran-3-carboxylate->Product Pd/Cu Catalyst, Base Alkyne R-C≡CH Alkyne->Product

Figure 3: General scheme of the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of Methyl 5-Bromofuran-3-carboxylate

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80882
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (3)Et₃NToluene701088

Experimental Protocol: Synthesis of Methyl 5-(phenylethynyl)furan-3-carboxylate

  • Reagent Preparation: In a Schlenk flask, dissolve methyl 5-bromofuran-3-carboxylate (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triethylamine (3.0 mmol, 3.0 equiv).

  • Reaction: Degas the mixture by three freeze-pump-thaw cycles and then heat at 60 °C under an argon atmosphere for 6 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel) to yield the desired alkynylated furan.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of 5-aminofuran-3-carboxylic acid derivatives from this compound esters and various amines.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_3 Buchwald-Hartwig Amination 5-Bromofuran-3-carboxylate R'OOC-Furan-Br Product R'OOC-Furan-NR¹R² 5-Bromofuran-3-carboxylate->Product Pd Catalyst, Base, Ligand Amine R¹R²NH Amine->Product

Figure 4: General scheme of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Ethyl 5-Bromofuran-3-carboxylate

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001687
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102076
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH902481

Experimental Protocol: Synthesis of Ethyl 5-(morpholino)furan-3-carboxylate

  • Reagent Preparation: In an oven-dried vial, combine ethyl 5-bromofuran-3-carboxylate (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and BINAP (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the vial with argon. Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the aminated product.

Experimental Workflow and Logical Relationships

The successful execution of these cross-coupling reactions depends on a systematic workflow and an understanding of the interplay between various reaction parameters.

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow A Reagent & Catalyst Preparation B Inert Atmosphere Setup (Argon/Nitrogen) A->B C Solvent Degassing & Addition B->C D Reaction Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E E->D Incomplete Reaction F Work-up & Extraction E->F Complete Reaction G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Figure 5: A generalized workflow for palladium-catalyzed cross-coupling reactions.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The logical relationship between these parameters is summarized below.

Parameter_Relationships Substrate Substrate Catalyst Catalyst Substrate->Catalyst Electronic & Steric Effects Ligand Ligand Catalyst->Ligand Stabilization & Activity Yield & Selectivity Yield & Selectivity Ligand->Yield & Selectivity Controls Reactivity Base Base Base->Catalyst Activates Catalyst/ Regenerates Catalyst Base->Yield & Selectivity Influences Rate Solvent Solvent Solvent->Catalyst Solubility & Stability Solvent->Yield & Selectivity Affects Rate & Side Reactions

Figure 6: Interdependencies of key parameters in cross-coupling reactions.

These notes and protocols provide a solid foundation for researchers to successfully employ this compound in various cross-coupling reactions. Optimization of the provided conditions may be necessary for specific substrates and desired outcomes.

Synthesis of Novel Benzofuran Derivatives from 5-Bromofuran Precursors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the dynamic field of medicinal chemistry, the benzofuran scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in biologically active compounds.[1] This application note provides detailed protocols for the synthesis of novel benzofuran derivatives, commencing from readily available 5-bromofuran precursors. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a step-by-step guide to constructing the benzofuran core through a powerful [4+2] cycloaddition-aromatization strategy.

Benzofuran derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them highly attractive targets for synthetic chemists.[2] The synthesis of these valuable compounds often involves intramolecular cyclization of substituted phenols or cross-coupling reactions. This note, however, focuses on a less conventional yet highly effective approach: the construction of the fused benzene ring onto a pre-existing furan moiety.

Strategic Approach: Diels-Alder Reaction and Aromatization

The core of the synthetic strategy involves a tandem Diels-Alder reaction followed by an aromatization step. A 5-bromofuran derivative acts as the diene in a [4+2] cycloaddition with a suitable dienophile. The resulting oxabicyclo[2.2.1]heptadiene adduct is then aromatized to yield the benzofuran scaffold. This approach allows for the introduction of diverse functionalities onto the newly formed benzene ring, depending on the choice of the dienophile.

A widely used and effective dienophile for this purpose is dimethyl acetylenedicarboxylate (DMAD). The reaction of a furan with DMAD proceeds to form a Diels-Alder adduct, which can subsequently be converted to the corresponding benzofuran derivative.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of benzofuran derivatives from 5-bromofuran precursors.

Protocol 1: Synthesis of Dimethyl 5-bromobenzofuran-6,7-dicarboxylate via Diels-Alder Cycloaddition and Aromatization

This protocol outlines a two-step process starting with the Diels-Alder reaction of 5-bromofuran with dimethyl acetylenedicarboxylate (DMAD), followed by aromatization of the resulting adduct.

Step 1: [4+2] Cycloaddition of 5-Bromofuran with Dimethyl Acetylenedicarboxylate (DMAD)

Materials:

  • 5-Bromofuran

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 5-bromofuran (1.0 eq) in anhydrous toluene, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq).

  • Heat the reaction mixture at reflux for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct, an oxabicyclo[2.2.1]heptadiene derivative.

Step 2: Aromatization of the Diels-Alder Adduct

Materials:

  • Crude Diels-Alder adduct from Step 1

  • Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude adduct in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the mixture at room temperature for 12-24 hours. The aromatization process involves the acid-catalyzed elimination of water.

  • Monitor the reaction by TLC until the starting adduct is consumed.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford dimethyl 5-bromobenzofuran-6,7-dicarboxylate.

Reactant Product Yield (%) Reference
5-Bromofuran and DMADDimethyl 5-bromobenzofuran-6,7-dicarboxylateYields are generally moderate to good, depending on specific reaction conditions and purification.This is a generalized protocol based on established Diels-Alder and aromatization reactions of furans.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Benzofuran Synthesis start Start: 5-Bromofuran & DMAD cycloaddition [4+2] Diels-Alder Cycloaddition (Toluene, Reflux) start->cycloaddition adduct Oxabicycloheptadiene Adduct (Crude Product) cycloaddition->adduct aromatization Acid-Catalyzed Aromatization (H₂SO₄, Methanol) adduct->aromatization purification Workup & Purification (Extraction, Chromatography) aromatization->purification product Product: Dimethyl 5-bromobenzofuran-6,7-dicarboxylate purification->product

Caption: Experimental workflow for the synthesis of a benzofuran derivative.

The bromine atom at the 5-position of the synthesized benzofuran serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the generation of a library of novel benzofuran derivatives for biological screening.

G cluster_pathway Post-Synthesis Functionalization Pathways start_bf 5-Bromobenzofuran Derivative suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start_bf->suzuki heck Heck Coupling (Alkene, Pd catalyst) start_bf->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start_bf->sonogashira product_suzuki Aryl-substituted Benzofuran suzuki->product_suzuki product_heck Alkenyl-substituted Benzofuran heck->product_heck product_sonogashira Alkynyl-substituted Benzofuran sonogashira->product_sonogashira

Caption: Key cross-coupling reactions for derivatization.

Conclusion

The synthetic route detailed in this application note provides a robust and adaptable method for the preparation of novel benzofuran derivatives from 5-bromofuran precursors. The strategic use of a Diels-Alder/aromatization sequence opens up a vast chemical space for the development of new molecular entities with potential therapeutic applications. Researchers are encouraged to explore the versatility of this approach by employing a variety of dienophiles and subsequently modifying the resulting bromobenzofuran core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromofuran-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the electrophilic bromination of furan-3-carboxylic acid. This reaction typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent. The key challenge lies in controlling the regioselectivity to favor bromination at the C5 position.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low Yield: Often resulting from incomplete reactions, side reactions, or product degradation.

  • Poor Regioselectivity: Formation of other isomers, such as 2-bromo-, 4-bromo-, and 2,5-dibromofuran-3-carboxylic acid, can significantly reduce the yield of the desired product.

  • Difficult Purification: The separation of the desired 5-bromo isomer from other regioisomers and starting material can be challenging due to their similar physical properties.

  • Polybromination: The furan ring is susceptible to over-bromination, leading to the formation of di- and tri-brominated products.

Q3: What are the expected side products in this synthesis?

A3: Common side products include other brominated isomers (2-bromo- and 4-bromofuran-3-carboxylic acid) and polybrominated species (e.g., 2,5-dibromofuran-3-carboxylic acid). The starting material, furan-3-carboxylic acid, may also be present if the reaction does not go to completion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Brominating Agent Use a fresh, high-purity batch of the brominating agent (e.g., N-bromosuccinimide). NBS can decompose over time, so it is advisable to recrystallize it before use if its purity is questionable.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Common solvents for bromination of furans include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. If the reaction is not proceeding, consider changing the solvent.
Low Reaction Temperature While lower temperatures can improve selectivity, they may also slow down the reaction rate to an impractical level. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid the formation of side products.
Insufficient Reaction Time Some bromination reactions can be slow. Ensure the reaction is monitored over an extended period (e.g., 24-48 hours) before concluding that it has failed.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Cause Troubleshooting Steps
High Reaction Temperature Higher temperatures can lead to a loss of selectivity. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often favor the formation of the thermodynamically more stable 5-bromo isomer.
Choice of Brominating Agent The steric bulk and reactivity of the brominating agent can influence regioselectivity. N-bromosuccinimide (NBS) is often more selective than elemental bromine (Br₂).
Solvent Effects The polarity of the solvent can affect the selectivity of the bromination. Experiment with solvents of varying polarity to optimize the isomer ratio.
Issue 3: Formation of Polybrominated Byproducts
Possible Cause Troubleshooting Steps
Excess Brominating Agent Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent slowly and in portions can also help to minimize over-bromination.
High Reaction Concentration Running the reaction at a lower concentration may reduce the rate of polybromination.
Issue 4: Difficult Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Isomers The different bromo-isomers of furan-3-carboxylic acid may have very similar polarities, making separation by column chromatography difficult.
Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient. Test different solvent systems to maximize the separation.
Recrystallization: If a suitable solvent can be found, fractional recrystallization may be an effective method for separating the isomers.
Derivatization: Consider converting the mixture of carboxylic acids to their corresponding methyl or ethyl esters. The difference in polarity between the isomeric esters may be larger, facilitating easier separation by chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid.

Experimental Protocols

General Protocol for Bromination of Furan-3-carboxylic Acid

Materials:

  • Furan-3-carboxylic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Solvent (e.g., THF, DCM, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve furan-3-carboxylic acid (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (start with 0 °C).

  • Slowly add the brominating agent (1.05 eq.) in portions over a period of 1-2 hours.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed or the reaction no longer proceeds, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using Br₂) or water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical yields for the bromination of furan and its derivatives under various conditions, which can serve as a reference for optimizing the synthesis of this compound.

Substrate Brominating Agent Solvent Temperature Yield of Monobrominated Product
FuranBr₂DMFRoom Temp.~70% (2-bromofuran)
FuranNBSCCl₄RefluxGood
2-MethylfuranBr₂Dioxane0 °C85% (5-bromo-2-methylfuran)
Furan-2-carboxylic acidBr₂Acetic AcidRoom Temp.Moderate

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve Furan-3-carboxylic Acid in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture (e.g., 0 °C) dissolve->cool add_br Slowly Add Brominating Agent (1.05 eq) cool->add_br react Stir and Monitor Reaction by TLC add_br->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Column Chromatography/Recrystallization) dry->purify end End purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield in Synthesis start Low Yield check_sm Starting Material Consumed? start->check_sm check_isomers Multiple Spots on TLC? check_sm->check_isomers Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_reactions Side Reactions/ Poor Selectivity check_isomers->side_reactions Yes purification_issue Purification Issue check_isomers->purification_issue No increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp check_reagents Check Reagent Purity incomplete_reaction->check_reagents lower_temp Lower Reaction Temperature side_reactions->lower_temp change_reagent Change Brominating Agent side_reactions->change_reagent change_solvent Change Solvent side_reactions->change_solvent optimize_chrom Optimize Chromatography purification_issue->optimize_chrom recrystallize Attempt Recrystallization purification_issue->recrystallize derivatize Derivatize for Separation purification_issue->derivatize

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

Technical Support Center: Purification of 5-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 5-Bromofuran-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of impurities in crude this compound?

While impurities are highly dependent on the synthetic route, crude this compound typically contains a mixture of:

  • Neutral Organic Impurities: Unreacted starting materials or non-acidic byproducts.

  • Colored Impurities: High molecular weight, often polymeric, byproducts that can discolor the final product.

  • Related Acidic Impurities: Other carboxylic acids formed through side reactions.

Q2: My crude product is a dark oil or a sticky solid. Which purification method should I try first?

For non-crystalline crude products, a preliminary acid-base extraction is highly recommended. This technique effectively separates the desired carboxylic acid from neutral and basic impurities, significantly cleaning up the material before attempting crystallization or chromatography.[1][2][3]

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer. Here are several solutions:

  • Increase Solvent Volume: You may have a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Solution Temperature: Ensure the solution is heated only to the point of dissolution, not excessively beyond it.

  • Change Solvent System: The solubility profile of your compound in the chosen solvent may be too steep. Try a different solvent or a solvent/anti-solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).[4][5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product to a cooled, supersaturated solution.[6]

Q4: My purified product is still colored (yellow or brown). How can I remove the color?

Colored impurities are often large, non-polar molecules.

  • Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution before the filtration step of recrystallization. The colored impurities will adsorb to the carbon surface and be removed during the hot filtration.[6] Be aware that using too much carbon can lead to loss of the desired product.

  • Column Chromatography: If recrystallization fails to remove the color, column chromatography is often effective.

Q5: My carboxylic acid is streaking or smearing down the TLC plate and the chromatography column. How can I fix this?

This is a common issue with carboxylic acids on silica gel due to strong interactions with the stationary phase.

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your mobile phase (eluent).[7][8] This keeps the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.[7]

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow crude Crude Product (this compound) decision Is the crude product mostly solid and crystalline? crude->decision extraction Perform Acid-Base Extraction decision->extraction No / Oily / Very Impure recrystallize Recrystallization decision->recrystallize  Yes extraction->recrystallize chromatography Column Chromatography recrystallize->chromatography Further Purification Needed pure_product Pure Product recrystallize->pure_product Purity Goal Met chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Attempting Recrystallization oiled_out Product 'Oiled Out'? start->oiled_out no_crystals No Crystals Form upon Cooling? oiled_out->no_crystals No add_solvent Add more hot solvent to redissolve, cool slowly oiled_out->add_solvent Yes crystals_impure Crystals are Impure/Colored? no_crystals->crystals_impure No induce Scratch flask or add seed crystal no_crystals->induce Yes charcoal Redissolve and treat with activated carbon crystals_impure->charcoal Yes success Pure Crystals Obtained crystals_impure->success No change_solvent Try a different solvent system add_solvent->change_solvent Fails add_solvent->success Works change_solvent->success concentrate Boil off some solvent to concentrate induce->concentrate Fails induce->success Works concentrate->success chromatography Purify via Column Chromatography charcoal->chromatography Fails charcoal->success Works

Caption: Troubleshooting decision tree for recrystallization issues.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.[1][3]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Extract 2-3 times, collecting the aqueous layer each time. The desired acid will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Acidification: Combine the aqueous extracts in a flask and cool in an ice bath. Slowly add concentrated HCl or 3 M H₂SO₄ dropwise while stirring until the solution is acidic (pH 1-2, check with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is effective for removing small amounts of impurities from a solid product.[6] The key is to find a solvent (or solvent pair) where the acid is sparingly soluble at room temperature but highly soluble when hot.

Solvent SystemSuitability for Carboxylic AcidsNotes
Ethanol/Water ExcellentDissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to clarify, then cool slowly.[5]
Ethyl Acetate/Hexane Very GoodA good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[4] A similar system was used for 3-bromofuran-2-carboxylic acid.[9]
Toluene GoodSuitable for aromatic acids. Ensure adequate ventilation.
Water PossibleCan be used if the compound has sufficient solubility in hot water.[5]

General Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or vacuum oven.

Protocol 3: Purification by Column Chromatography

This method is used when other techniques fail or for separating mixtures of similar compounds. Carboxylic acids are highly polar and can be challenging to purify on silica gel.[3][10]

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice. It is slightly acidic.[10]
Eluent System Hexane / Ethyl Acetate + 0.5-1% Acetic AcidA common starting gradient. The added acetic acid suppresses the ionization of the target acid, reducing tailing and improving peak shape.[7]
Loading Method Dry LoadingDissolve the crude product in a suitable solvent (e.g., acetone, DCM), mix with a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column. This often gives better resolution than wet loading.

General Column Chromatography Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack a column with silica gel using the initial, less polar eluent.

  • Sample Loading: Load the sample onto the column using the dry loading method described above.

  • Elution: Run the column, starting with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc + 1% AcOH) and gradually increasing the polarity (e.g., to 7:3 Hexane:EtOAc + 1% AcOH).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

Common side reactions in the synthesis of 5-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromofuran-3-carboxylic acid.

Troubleshooting Guide

Issue: Low yield of the desired this compound product.

This is a common issue that can be attributed to several factors, including suboptimal reaction conditions and the formation of side products. The following sections provide guidance on identifying and mitigating these problems.

Potential Cause Troubleshooting Steps Expected Outcome
Over-bromination 1. Reduce the molar equivalent of the brominating agent. 2. Control the addition rate of the brominating agent (e.g., slow, dropwise addition). 3. Maintain a low reaction temperature to decrease the reaction rate.Increased selectivity for the mono-brominated product and reduced formation of di- and poly-brominated species.
Isomer Formation 1. Carefully control the reaction temperature; lower temperatures often favor kinetic products. 2. Screen different solvents to influence the regioselectivity of the bromination. 3. Employ a milder brominating agent.Enhanced formation of the desired 5-bromo isomer over other positional isomers.
Decarboxylation 1. Avoid high reaction temperatures. 2. Use a non-acidic or weakly acidic reaction medium if the synthesis allows.Preservation of the carboxylic acid functional group on the furan ring.
Ring Opening 1. Ensure the reaction is carried out under anhydrous conditions unless the protocol specifies otherwise. 2. Avoid the use of strong oxidizing agents or highly acidic conditions that can degrade the furan ring.[1]Minimized degradation of the furan nucleus, leading to a higher yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products arise from over-bromination, isomer formation, decarboxylation, and ring-opening of the furan nucleus. Furan is highly reactive towards electrophilic substitution, which can lead to polyhalogenated products if the reaction conditions are not carefully controlled.[2]

Q2: How can I detect the presence of common side products?

A2: A combination of analytical techniques can be used for detection:

  • Thin Layer Chromatography (TLC): To visualize the presence of multiple components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify different isomers and byproducts by their unique chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To determine the molecular weights of the components in your product mixture, which can confirm the presence of di-brominated or decarboxylated species.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of your product and the relative amounts of different side products.

Q3: What is the effect of the solvent on the bromination of furan-3-carboxylic acid?

A3: The choice of solvent can significantly influence the outcome of the bromination reaction. Non-polar solvents may favor radical reactions, while polar solvents can influence the reactivity of the electrophile and the stability of reaction intermediates, thus affecting the regioselectivity and the extent of side reactions. For instance, bromination of furan in dioxane can yield 2-bromofuran.[2][3]

Q4: Can I use N-Bromosuccinimide (NBS) as a brominating agent?

A4: Yes, NBS is a milder brominating agent compared to bromine (Br₂) and can be a good choice to control the reaction and minimize over-bromination. The reaction with NBS is often initiated by light or a radical initiator.

Q5: How can I purify my this compound from the side products?

A5: Purification can typically be achieved through the following methods:

  • Recrystallization: This is an effective method for purifying solid products, provided a suitable solvent system is found where the solubility of the desired product and the impurities differ significantly.

  • Column Chromatography: This technique is very effective for separating compounds with different polarities, such as the desired product from less polar di-brominated or decarboxylated byproducts, and from more polar ring-opened products.

Quantitative Data Summary

The following table can be used to log and compare results from different experimental runs to optimize the reaction conditions.

Run Brominating Agent (equiv.) Temperature (°C) Solvent Yield of this compound (%) Observed Side Products (and estimated %)
1
2
3

Experimental Protocol: Synthesis of this compound

This is a general protocol that may require optimization for your specific laboratory conditions and scale.

Materials:

  • Furan-3-carboxylic acid

  • Bromine (or N-Bromosuccinimide)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve furan-3-carboxylic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to the desired temperature (e.g., 0 °C or lower) using an ice bath.

  • Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred solution of furan-3-carboxylic acid.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the excess brominating agent by adding a saturated solution of sodium thiosulfate.

  • If the reaction was performed in a non-acidic solvent, you might wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_solutions Corrective Actions cluster_end start Start: Low Yield of This compound analyze_crude Analyze Crude Product (TLC, NMR, MS) start->analyze_crude identify_side_products Identify Major Side Products analyze_crude->identify_side_products over_bromination Over-bromination (Di/Poly-brominated products) identify_side_products->over_bromination High MW peaks Multiple Br signals isomer_formation Isomer Formation (e.g., 2-bromo isomer) identify_side_products->isomer_formation Isomeric peaks in NMR decarboxylation Decarboxylation (Loss of CO2) identify_side_products->decarboxylation Loss of COOH signal Lower MW ring_opening Ring Opening (Acyclic byproducts) identify_side_products->ring_opening Complex mixture Loss of aromaticity solution_over_bromination Reduce Bromine Equiv. Lower Temperature Slow Addition over_bromination->solution_over_bromination solution_isomer Lower Temperature Change Solvent Milder Brominating Agent isomer_formation->solution_isomer solution_decarboxylation Lower Temperature Avoid Strong Acids decarboxylation->solution_decarboxylation solution_ring_opening Anhydrous Conditions Avoid Strong Acids/Oxidants ring_opening->solution_ring_opening end Optimized Synthesis solution_over_bromination->end solution_isomer->end solution_decarboxylation->end solution_ring_opening->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromofuran-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromofuran-3-carboxylic acid. The information is designed to help optimize reaction conditions and address common challenges encountered during its derivatization into esters, amides, and other derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?

A1: The most common derivatization methods for this compound are esterification and amidation. These reactions typically involve activating the carboxylic acid to facilitate nucleophilic attack by an alcohol or amine.

Q2: Which coupling agents are most effective for the amidation of this compound?

A2: The choice of coupling agent can significantly impact reaction yield and purity. Commonly used and effective coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency. For challenging couplings, uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.

Q3: What are the key challenges when working with this compound?

A3: The primary challenges stem from the furan ring's sensitivity to strongly acidic or basic conditions, which can lead to ring-opening or decomposition. The bromine substituent can also be susceptible to certain reagents, potentially leading to side reactions. Careful selection of reaction conditions is crucial to maintain the integrity of the molecule. For instance, the ester linkage in similar compounds is susceptible to hydrolysis under acidic or basic conditions, and the furan ring itself can be prone to photodegradation.

Q4: Can I convert this compound to an acyl chloride?

A4: Yes, conversion to the more reactive acyl chloride is a common strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used. However, these reactions should be performed under anhydrous conditions and preferably at low temperatures to minimize potential degradation of the furan ring.

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the carboxylic acid and the formation of the less polar ester or amide product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid - Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). - Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride before adding the nucleophile.
Poor nucleophilicity of the alcohol or amine - For amidations, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate any amine hydrochloride salt. - For esterifications with hindered alcohols, consider using a stronger catalyst or more forcing conditions, while carefully monitoring for decomposition.
Degradation of the furan ring - Avoid strongly acidic conditions, such as those in classic Fischer esterification with sulfuric acid, if yields are low.[1][2] Opt for milder, DCC/DMAP-mediated esterifications.[3] - Avoid prolonged heating. If heating is necessary, use the lowest effective temperature.
Reagent Degradation - Ensure all reagents, especially coupling agents and acyl chlorides, are anhydrous and have been stored correctly. Moisture can rapidly deactivate these reagents.
Steric Hindrance - If either the carboxylic acid or the nucleophile is sterically hindered, increase the reaction time or temperature moderately. Be aware of potential side reactions with increased temperature.
Formation of Impurities
Observation Potential Cause Troubleshooting Steps
Formation of a white precipitate (when using DCC) The precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.Filter the reaction mixture to remove the DCU before work-up. DCU is largely insoluble in many common organic solvents.
N-acylurea formation (with carbodiimide reagents) This side product can form if the amine is not added promptly after the activation of the carboxylic acid.- Add an activating agent like HOBt to form a more stable active ester intermediate. - Add the amine to the reaction mixture shortly after the coupling agent.
Discoloration of the reaction mixture (e.g., turning dark) This may indicate decomposition of the furan ring, especially under harsh conditions (strong acid/base, high heat).- Run the reaction at a lower temperature. - Use milder reagents. - Minimize reaction time.

Experimental Protocols

Protocol 1: General Procedure for Esterification using DCC and DMAP

This method is suitable for a wide range of alcohols and is performed under mild conditions.[3]

  • Dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 2: General Procedure for Amidation using HATU

HATU is a highly effective coupling agent, particularly for less reactive amines or when steric hindrance is a factor.

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add the desired amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Add HATU (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Amidation

Coupling AgentAdditiveTypical SolventRelative ReactivityKey Considerations
DCCNone or HOBtDCM, THFModerateForms DCU precipitate; potential for N-acylurea side product.
EDCHOBtDCM, DMFModerate-HighWater-soluble byproduct (EDU), easier work-up than DCC.
HATUNoneDMF, NMPVery HighExcellent for hindered substrates; generally high yields.
SOCl₂NoneDCM, TolueneVery HighForms acyl chloride in situ; requires careful handling due to corrosive nature.

Visualizations

experimental_workflow_esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-Bromofuran-3-carboxylic_acid 5-Bromofuran-3- carboxylic acid Reaction_Vessel Dissolve in Anhydrous DCM 5-Bromofuran-3-carboxylic_acid->Reaction_Vessel Alcohol Alcohol (R-OH) Alcohol->Reaction_Vessel Add_Reagents Add DMAP Add DCC @ 0°C Reaction_Vessel->Add_Reagents Stir Stir at RT (12-24h) Add_Reagents->Stir Filter Filter DCU Stir->Filter Wash Aqueous Wash Filter->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified Ester Purify->Product

Caption: Workflow for DCC/DMAP-mediated esterification.

experimental_workflow_amidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-Bromofuran-3-carboxylic_acid 5-Bromofuran-3- carboxylic acid Reaction_Vessel Dissolve in Anhydrous DMF 5-Bromofuran-3-carboxylic_acid->Reaction_Vessel Amine Amine (R-NH2) Amine->Reaction_Vessel Add_Reagents Add Amine Add DIPEA Add HATU Reaction_Vessel->Add_Reagents Stir Stir at RT (2-12h) Add_Reagents->Stir Dilute_Wash Dilute & Wash Stir->Dilute_Wash Dry_Concentrate Dry & Concentrate Dilute_Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified Amide Purify->Product

Caption: Workflow for HATU-mediated amidation.

troubleshooting_low_yield Start Low or No Yield Check_Activation Is Carboxylic Acid Activation Sufficient? Start->Check_Activation Check_Nucleophile Is Nucleophile Sufficiently Reactive? Check_Activation->Check_Nucleophile Yes Increase_Activation Use Stronger Coupling Agent (e.g., HATU) or Convert to Acyl Chloride Check_Activation->Increase_Activation No Check_Stability Is the Furan Ring Decomposing? Check_Nucleophile->Check_Stability Yes Increase_Nucleophilicity Add Non-nucleophilic Base (e.g., DIPEA) for Amines Check_Nucleophile->Increase_Nucleophilicity No Check_Reagents Are Reagents Anhydrous & Active? Check_Stability->Check_Reagents No Improve_Stability Use Milder Conditions (Lower Temp, No Strong Acid/Base) Check_Stability->Improve_Stability Yes Use_Fresh_Reagents Use Freshly Opened or Purified Reagents Check_Reagents->Use_Fresh_Reagents No End End

Caption: Troubleshooting decision tree for low product yield.

References

How to increase the stability of 5-Bromofuran-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: Discoloration of your this compound solution is likely due to degradation of the compound. The furan ring is susceptible to oxidation and can be sensitive to light, leading to the formation of colored impurities. This process, known as photodegradation, is a common issue with furan-containing compounds and brominated aromatics.

Q2: I am observing a decrease in the concentration of this compound in my acidic solution over time. Why is this happening?

A2: Furan rings are known to be unstable under acidic conditions.[1] The acidic environment can catalyze the opening of the furan ring, leading to the formation of various degradation products and a subsequent decrease in the concentration of the parent compound.[1] The protonation of the furan ring is often the initial and rate-limiting step in this degradation process.[1]

Q3: Can the temperature at which I store my solution affect the stability of this compound?

A3: Yes, temperature can significantly impact the stability of this compound. Furoic acids can undergo thermal decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group.[2][3][4] It is advisable to store solutions at low temperatures to minimize thermal degradation.

Q4: Are there any specific solvents that should be avoided when working with this compound?

Q5: How can I improve the stability of my this compound solution?

A5: To enhance the stability of your solution, you should consider the following:

  • pH Control: Maintain the pH of your solution in the neutral range (pH 6-8) using a suitable buffer system.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Low Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen to slow down potential degradation pathways.

  • Use of Antioxidants: The addition of antioxidants may help to prevent oxidative degradation.[5][6]

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid decrease in purity in acidic solution Acid-catalyzed ring-opening of the furan moiety.[1]1. Neutralize the solution to a pH between 6 and 8. 2. Use a buffered solution for your experiments. 3. Minimize the time the compound is exposed to acidic conditions.[1] 4. Perform experiments at lower temperatures.[1]
Solution discoloration (yellowing/browning) Photodegradation or oxidation.1. Store the solution in amber glass containers. 2. Handle the solution in a dark environment or under yellow light. 3. Purge the solvent with an inert gas (e.g., nitrogen, argon) before preparing the solution. 4. Consider adding a radical scavenger or antioxidant.[5][6]
Formation of precipitate upon storage Poor solubility at storage temperature or degradation leading to insoluble byproducts.1. Confirm the solubility of the compound in the chosen solvent at the storage temperature. 2. If degradation is suspected, analyze the precipitate to identify its composition. 3. Filter the solution before use if a precipitate has formed.
Loss of compound after heating Thermal degradation, likely decarboxylation.[2][3][4]1. Avoid heating solutions of this compound if possible. 2. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Quantitative Data on Stability

As specific quantitative stability data for this compound is not extensively available in the literature, the following tables are provided as templates for researchers to populate with their own experimental data from stability studies.

Table 1: pH-Dependent Stability of this compound at 25°C

pHBuffer SystemTime (hours)% this compound Remaining
2.00.1 M HCl0100
24
48
7.0Phosphate Buffer0100
24
48
9.0Borate Buffer0100
24
48

Table 2: Influence of Additives on the Stability of this compound in Aqueous Solution (pH 7) at 25°C under Light Exposure

Additive (Concentration)Time (hours)% this compound Remaining
None (Control)0100
24
48
Ascorbic Acid (0.1% w/v)0100
24
48
BHT (0.01% w/v)0100
24
48

Experimental Protocols

Protocol 1: Determining the pH-Dependent Stability of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 2, 4, 6, 7, 8, 10).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol) at a high concentration.

  • Preparation of Test Solutions: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C). Protect the solutions from light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the stability profile.

Visualizations

cluster_degradation Potential Degradation Pathways 5-Bromofuran-3-carboxylic_acid 5-Bromofuran-3-carboxylic_acid Protonated_Furan_Ring Protonated_Furan_Ring 5-Bromofuran-3-carboxylic_acid->Protonated_Furan_Ring Acidic Conditions (H+) Decarboxylated_Product Decarboxylated_Product 5-Bromofuran-3-carboxylic_acid->Decarboxylated_Product Heat (Δ) Photodegradation_Products Photodegradation_Products 5-Bromofuran-3-carboxylic_acid->Photodegradation_Products Light (hν) Ring_Opened_Intermediates Ring_Opened_Intermediates Protonated_Furan_Ring->Ring_Opened_Intermediates Nucleophilic Attack (e.g., H2O)

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Start Prepare_Solutions Prepare Solutions (Varying pH, Additives, etc.) Start->Prepare_Solutions Incubate_Samples Incubate Samples (Controlled Temp. & Light) Prepare_Solutions->Incubate_Samples Collect_Aliquots Collect Aliquots (at t=0, t1, t2...) Incubate_Samples->Collect_Aliquots Analyze_by_HPLC Analyze by HPLC Collect_Aliquots->Analyze_by_HPLC Determine_Concentration Determine Concentration Analyze_by_HPLC->Determine_Concentration Plot_Data Plot % Remaining vs. Time Determine_Concentration->Plot_Data End End Plot_Data->End

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting low yields in Suzuki coupling with 5-bromofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 5-bromofuran derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a 5-bromofuran derivative shows very low or no conversion. What are the primary issues to investigate?

A1: Low to zero conversion in Suzuki couplings of 5-bromofuran derivatives can stem from several critical factors. A systematic check of your reagents and reaction conditions is the first step.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and bulky phosphine ligands often improve reaction efficiency, especially for heteroaryl halides.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[2]

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to rapid catalyst decomposition (formation of palladium black) and significantly lower yields.[2]

    • Temperature: While heating is often necessary, excessive temperatures can lead to catalyst deactivation and substrate decomposition. Monitor the reaction temperature closely.

  • Reagent Quality:

    • 5-Bromofuran Derivative: Ensure the purity of your starting material, as impurities can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to degradation, most commonly through protodeboronation.[3] Using fresh, high-purity boronic acid is essential. Consider using more stable derivatives like pinacol esters or MIDA boronates.[3]

Q2: I'm observing significant amounts of starting material, and the reaction seems to have stalled. What could be the cause?

A2: A stalled reaction often points towards catalyst deactivation or issues with reagent stability and solubility.

  • Catalyst Deactivation: The active Pd(0) species may be precipitating out of the solution as palladium black, which is catalytically inactive. This can be caused by exposure to oxygen or excessively high temperatures.[2] Consider using a more robust pre-catalyst or lowering the reaction temperature.

  • Protodeboronation of Boronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively consuming your nucleophile.[3] This is often exacerbated by high temperatures and the choice of base. To mitigate this:

    • Use milder bases such as K₃PO₄ or Cs₂CO₃.

    • Employ more stable boronic esters (e.g., pinacol esters).[3]

    • Keep reaction times as short as possible.

  • Insolubility: The starting materials, intermediates, or the catalyst itself may have poor solubility in the chosen solvent system, preventing the reaction from proceeding efficiently.[2] A change in solvent or the use of a co-solvent may be necessary.

Q3: My reaction yields are low, and I see byproducts. What are the most common side reactions with 5-bromofuran derivatives?

A3: Besides protodeboronation, several other side reactions can reduce the yield of your desired product.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the transmetalation step is slow.[4] To minimize homocoupling, ensure thorough degassing of your reaction mixture and consider adding the aryl halide in a slight excess.

  • Dehalogenation: In this process, the 5-bromofuran derivative is reduced to the corresponding furan, replacing the bromine atom with hydrogen. This can occur if a hydride source is present in the reaction mixture (e.g., from the solvent or base).

  • Furan Ring Opening: While less common under typical Suzuki conditions, the furan ring can be susceptible to opening under harsh conditions, such as very high temperatures or in the presence of strong acids or bases.[5] If you observe multiple unidentifiable byproducts, consider the possibility of substrate degradation.

Q4: How do I select the optimal catalyst, ligand, base, and solvent for my 5-bromofuran coupling?

A4: The ideal conditions are substrate-dependent, and screening of reaction parameters is often necessary.

  • Catalyst and Ligand: For challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective than traditional Pd(PPh₃)₄.[6] Pre-formed palladium(II) complexes can also offer high activity and stability.[7]

  • Base: The base is critical for activating the boronic acid. Inorganic bases are most common. A screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. Stronger bases like NaOH or KOH can sometimes lead to side reactions.[8]

  • Solvent: A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, THF, and DMF.[4] The choice of solvent can affect reagent solubility and reaction kinetics.

Data Presentation

Table 1: Catalyst System Performance in Suzuki Coupling of a 5-Bromofuran Derivative

The following table summarizes the results for the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids, providing a baseline for expected yields and reaction times under microwave conditions.

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate2397
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate2596
34-Fluorophenylboronic acidMethyl 5-(4-fluorophenyl)benzofuran-2-carboxylate2594
44-Methylphenylboronic acidMethyl 5-(p-tolyl)benzofuran-2-carboxylate2098
54-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate2095
63-Methoxyphenylboronic acidMethyl 5-(3-methoxyphenyl)benzofuran-2-carboxylate2096
72-Thienylboronic acidMethyl 5-(thiophen-2-yl)benzofuran-2-carboxylate2592
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2 mmol), Toluene (3 mL), Microwave irradiation at 150 °C (200 Watt). Data sourced from Al-Zoubi, R. M., et al. (2013).[7][9]
Table 2: General Troubleshooting Guide for Reaction Components
ComponentPotential IssueRecommended ActionCommon Options
Catalyst Low activity/decompositionUse a fresh catalyst. Switch to a more robust catalyst system (e.g., with bulky, electron-rich ligands).Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)
Ligand Oxidation/degradationUse fresh, high-purity ligands. Store under inert gas.PPh₃, PCy₃, SPhos, XPhos, dppf
Base Too strong/weak, promotes side reactionsScreen different bases. Use a milder base (e.g., K₃PO₄) to prevent protodeboronation. Ensure the base is anhydrous if required.K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH
Solvent Poor solubility, side reactionsScreen different solvents or solvent/water mixtures. Ensure solvents are thoroughly degassed.Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF, Acetonitrile

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a 5-Bromofuran Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromofuran derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-bromofuran derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Troubleshooting_Workflow start Start: Low Yield or No Reaction check_reagents 1. Check Reagent Quality & Stoichiometry - Fresh Catalyst/Ligand? - Pure Starting Materials? - Stable Boronic Acid/Ester? - Anhydrous Base? start->check_reagents check_conditions 2. Verify Reaction Conditions - Fully Inert Atmosphere (Degassed Solvent)? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions symptom_sm Analysis: High SM Remaining? check_conditions->symptom_sm symptom_byproducts Analysis: Byproducts Observed? symptom_sm->symptom_byproducts No catalyst_deactivation Possible Cause: Catalyst Deactivation (e.g., Pd Black) symptom_sm->catalyst_deactivation Yes protodeboronation Possible Cause: Protodeboronation symptom_sm->protodeboronation Yes homocoupling Byproduct ID: Homocoupling of Boronic Acid symptom_byproducts->homocoupling Yes dehalogenation Byproduct ID: Dehalogenated Furan symptom_byproducts->dehalogenation Yes end Reaction Optimized symptom_byproducts->end No solution_catalyst Action: - Use fresh, robust catalyst (e.g., Pd-PEPPSI, Buchwald pre-catalysts) - Lower temperature - Ensure strict inert conditions catalyst_deactivation->solution_catalyst solution_catalyst->end solution_boron Action: - Use MIDA or pinacol boronate ester - Use milder base (K₃PO₄, KF) - Shorter reaction time protodeboronation->solution_boron solution_boron->end solution_homocoupling Action: - Rigorous degassing - Use slight excess of 5-bromofuran - Optimize catalyst/ligand homocoupling->solution_homocoupling solution_homocoupling->end solution_dehalogenation Action: - Change base (avoid hydroxides) - Use aprotic solvent - Use bulky, electron-rich ligands dehalogenation->solution_dehalogenation solution_dehalogenation->end

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product Reactants R¹-X (5-Bromofuran) Reactants->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Preventing decomposition of 5-Bromofuran-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Bromofuran-3-carboxylic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light: Protect from light by using an amber, tightly sealed container.

  • Moisture: Store in a desiccator to prevent hydrolysis.

Q2: What are the visible signs of degradation?

Degradation of this compound may be indicated by:

  • A change in color from white or off-white to yellow or brown.

  • A noticeable change in the texture of the solid, such as clumping or liquefaction.

Q3: What are the primary pathways of decomposition for this compound?

Based on the structure of this compound, the primary degradation pathways include:

  • Hydrolysis: The furan ring can be susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce decomposition.

  • Thermal Degradation: Elevated temperatures can lead to decarboxylation, resulting in the loss of the carboxylic acid group.

  • Oxidation: The furan ring is susceptible to oxidation, which can be exacerbated by the presence of atmospheric oxygen.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of Solid (Yellowing/Browning) Photodegradation or Oxidation1. Ensure the compound is stored in an amber vial to block light. 2. Purge the storage container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Handle the compound under low-light conditions.
Loss of Purity Over Time (Confirmed by HPLC) Hydrolysis or Thermal Degradation1. Store the compound in a desiccator to minimize moisture exposure. 2. Ensure the storage temperature is consistently maintained between 2-8°C. 3. For critical applications, re-analyze the purity of the compound before use if it has been stored for an extended period.
Inconsistent Experimental Results Degradation of Starting Material1. Use a fresh batch of this compound for sensitive reactions. 2. Confirm the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before starting the experiment. 3. If degradation is suspected, purify the existing stock by recrystallization.
Appearance of New Peaks in HPLC/LC-MS Analysis Formation of Degradation Products1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as the decarboxylated furan or ring-opened products. 2. Review storage and handling procedures to identify the likely cause of degradation (e.g., exposure to light, moisture, or high temperature).

Forced Degradation Study: An Illustrative Example

To understand the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to accelerate decomposition and identify potential degradation products. The following table summarizes hypothetical results from such a study.

Stress Condition Duration Temperature % Degradation Major Degradation Products Identified (Hypothetical)
0.1 M HCl24 hours60°C15%Furan ring-opened products
0.1 M NaOH24 hours60°C25%Furan ring-opened products, decarboxylated species
3% H₂O₂24 hours25°C10%Oxidized furan species
Dry Heat48 hours80°C8%2-Bromofuran (decarboxylation product)
Photolytic (UV light)24 hours25°C12%Various photoproducts

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect any degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject 10 µL of the sample into the HPLC system.

    • Analyze the chromatogram to determine the area percentage of the main peak and any impurity peaks.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

  • Photolytic Degradation: Expose the compound (in solution and as a solid) to UV light.

  • Analysis: At specified time points, withdraw samples and analyze by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

Visualizations

G cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways Temperature (2-8°C) Temperature (2-8°C) Inert Atmosphere Inert Atmosphere Protection from Light Protection from Light Desiccation Desiccation Hydrolysis Hydrolysis Photodegradation Photodegradation Thermal Degradation (Decarboxylation) Thermal Degradation (Decarboxylation) Oxidation Oxidation This compound This compound Optimal Storage Conditions Optimal Storage Conditions This compound->Optimal Storage Conditions Leads to Potential Degradation Pathways Potential Degradation Pathways This compound->Potential Degradation Pathways Susceptible to Stable Compound Stable Compound Degraded Compound Degraded Compound Optimal Storage Conditions->Stable Compound Potential Degradation Pathways->Degraded Compound

Caption: Logical relationship between storage conditions and compound stability.

G Start: Compound Received Start: Compound Received Assess Purity (HPLC) Assess Purity (HPLC) Start: Compound Received->Assess Purity (HPLC) Store Appropriately Store Appropriately Assess Purity (HPLC)->Store Appropriately Monitor for Degradation Monitor for Degradation Store Appropriately->Monitor for Degradation Troubleshoot Issues Troubleshoot Issues Monitor for Degradation->Troubleshoot Issues End: Use in Experiment End: Use in Experiment Monitor for Degradation->End: Use in Experiment Troubleshoot Issues->Assess Purity (HPLC) Re-evaluate

Caption: Experimental workflow for handling this compound.

Technical Support Center: Scale-up Synthesis of 5-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 5-Bromofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While a definitive, optimized large-scale synthesis is not extensively documented in public literature, plausible synthetic routes can be extrapolated from known furan chemistry. Two common strategies include:

  • Route 1: Bromination of a Furan-3-carboxylic Acid Derivative: This approach involves the synthesis of a suitable furan-3-carboxylic acid or its ester, followed by electrophilic bromination at the 5-position.

  • Route 2: Carboxylation of a 2-Bromofuran Intermediate: This strategy begins with a readily available 2-bromofuran derivative, which is then carboxylated at the 4-position. This can often be achieved through metal-halogen exchange followed by quenching with carbon dioxide.

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the overall yield.

  • Impurity Profile: The formation of regioisomers (e.g., 4-bromofuran-3-carboxylic acid) or poly-brominated species can complicate purification.

  • Purification Difficulties: The polarity of the carboxylic acid can make extraction and crystallization challenging, potentially requiring chromatographic purification which is less ideal for large-scale production.

  • Exothermic Reactions: Bromination reactions are often exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Material Handling: Handling bromine or other corrosive brominating agents at a large scale requires specialized equipment and safety protocols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Verify the quality and activity of starting materials and brominating agents.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require cooling to control exotherms, while others may need heating to proceed.
Presence of moisture in sensitive reactions.Ensure all glassware is thoroughly dried and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Selectivity) Over-bromination.Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br2). Control the stoichiometry of the brominating agent carefully.
Formation of regioisomers.Optimize the reaction solvent and temperature to favor the desired isomer. Consider using a directing group if possible.
Difficult Product Isolation Product is highly soluble in the reaction or workup solvent.Adjust the pH of the aqueous phase to precipitate the carboxylic acid. Perform a solvent screen to find a suitable extraction solvent.
Product oils out instead of crystallizing.Attempt to crystallize from a different solvent system. Seeding with a small amount of pure product can induce crystallization.
Product Degradation Instability of the furan ring to acidic or basic conditions.Use milder conditions for workup and purification. Avoid prolonged exposure to strong acids or bases.
Copper-catalyzed protodecarboxylation at elevated temperatures.If using copper catalysts, maintain the lowest possible reaction temperature.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: Bromination of Furan-3-carboxylic Acid
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve furan-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Bromination: Cool the solution to 0-5 °C. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Workup: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Isolation: If the product precipitates, filter the solid and wash with cold water. If the product remains in solution, extract with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Carboxylation of 2,5-Dibromofuran
  • Reaction Setup: In a flame-dried reactor under an inert atmosphere, dissolve 2,5-dibromofuran (1.0 eq.) in anhydrous THF.

  • Metal-Halogen Exchange: Cool the solution to -78 °C. Slowly add n-butyllithium (1.0 eq.) while maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add crushed dry ice pellets.

  • Workup: Allow the reaction to warm to room temperature. Quench with water or dilute HCl.

  • Isolation: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Bromination Route cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Furan-3-carboxylic Acid in Solvent B Cool Reactor to 0-5 °C A->B C Slow Addition of Brominating Agent B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Quench Reaction D->E F Isolate Crude Product (Filtration/Extraction) E->F G Recrystallization or Chromatography F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound via bromination.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed CheckReagents Are reagents active and dry? Start->CheckReagents CheckTemp Is reaction temperature optimal? CheckReagents->CheckTemp Yes ReplaceReagents Replace/dry reagents CheckReagents->ReplaceReagents No CheckSideRxns Are side products observed? CheckTemp->CheckSideRxns Yes OptimizeTemp Optimize temperature profile CheckTemp->OptimizeTemp No ModifyConditions Modify stoichiometry or change brominating agent CheckSideRxns->ModifyConditions Yes Success Yield Improved CheckSideRxns->Success No ReplaceReagents->Start OptimizeTemp->Start ModifyConditions->Start

Caption: Decision tree for troubleshooting low yields in the synthesis.

Technical Support Center: Purification of 5-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 5-Bromofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound via electrophilic bromination of furan-3-carboxylic acid can lead to several impurities. The primary impurities include:

  • Unreacted Starting Material: Furan-3-carboxylic acid may remain if the reaction does not go to completion.

  • Di-brominated Products: Over-bromination can occur, leading to the formation of 2,5-dibromofuran-3-carboxylic acid. The furan ring is susceptible to further electrophilic substitution, especially under harsh reaction conditions.

  • Other Regioisomers: While the 5-position is generally favored due to the directing effect of the carboxylic acid group, small amounts of other brominated isomers might be formed.

  • Degradation Products: Furan rings can be sensitive to strong acids and oxidizing conditions, potentially leading to ring-opened byproducts. The stability of the final compound is also a concern, as degradation can occur over time, especially when exposed to light or not stored under inert atmosphere.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

  • Recrystallization: This is an effective technique for removing small amounts of impurities. The selection of an appropriate solvent is crucial.

  • Column Chromatography: This method is suitable for separating the desired product from significant amounts of impurities, especially those with similar solubility characteristics, such as regioisomers or di-brominated products.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. For carboxylic acids like this compound, polar solvents are generally a good starting point.[1] A solvent screening is recommended to identify the optimal solvent or solvent system.

Q4: What are the key parameters to consider for column chromatography of this compound?

A4: For successful purification by column chromatography, consider the following:

  • Stationary Phase: Silica gel is a common choice for the purification of polar compounds like carboxylic acids.[2]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For carboxylic acids, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can improve peak shape and reduce tailing by keeping the carboxylic acid in its protonated form.[3]

  • TLC Analysis: It is essential to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column.[2]

Troubleshooting Guides

Low Yield After Purification

Problem: You are experiencing a significant loss of product during the purification process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the aqueous phase is sufficiently acidified (pH 1-2) before extraction to fully protonate the carboxylic acid, making it more soluble in the organic solvent. - Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
Inappropriate Recrystallization Solvent - The chosen solvent may have too high a solubility for the product even at low temperatures. Perform a thorough solvent screening to find a more suitable solvent or solvent mixture.[1] - Consider using a solvent/anti-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise to induce crystallization.
Product Adsorption on Silica Gel - If using column chromatography, the product may be too polar and strongly adsorb to the silica gel.[2] - Add a small percentage of acetic acid or formic acid to the eluent to reduce the interaction between the carboxylic acid and the silica gel.[3]
Product Degradation - this compound may be sensitive to prolonged heating or acidic/basic conditions during purification. - Minimize the time the compound is exposed to harsh conditions. Use milder purification techniques if possible.
Persistent Impurities After Purification

Problem: Certain impurities remain in your product even after repeated purification attempts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-crystallization of Impurities - The impurity may have very similar solubility properties to the desired product, leading to co-crystallization. - Try a different recrystallization solvent or a multi-solvent system.[1] - Consider a preliminary purification step, such as a simple filtration or wash, before recrystallization.
Inadequate Separation by Column Chromatography - The chosen eluent system may not have sufficient resolving power. - Optimize the eluent system using TLC by testing various solvent mixtures and gradients.[2] - For very similar impurities, consider using a longer column or a finer mesh silica gel for better resolution.
Formation of an Azeotrope with Solvent - The product may form an azeotrope with the purification solvent, making it difficult to remove completely. - After concentrating the purified fractions, co-evaporate with a different, high-boiling point solvent to help remove the residual purification solvent.
Impurity is a Regioisomer - Regioisomers can have very similar physical properties, making them difficult to separate. - High-performance liquid chromatography (HPLC) may be required for effective separation.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Methodology:

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a few drops of a test solvent (e.g., water, ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound

Objective: To separate this compound from significant impurities.

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it with various eluent systems (e.g., hexane:ethyl acetate mixtures with 0.5% acetic acid). The ideal eluent system will show good separation of the desired product spot from impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compounds.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables provide a template for recording and comparing purification data.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
WaterLowModerateYes
EthanolHighHighNo
Hexane:Ethyl Acetate (9:1)LowModerateYes
DichloromethaneHighHighNo

Table 2: Purity Analysis Before and After Purification

Analytical Method Parameter Crude Product After Recrystallization After Column Chromatography
HPLC Purity (Area %)85%97%>99%
Impurity 1 (ret. time)10% (4.2 min)2% (4.2 min)<0.5% (4.2 min)
Impurity 2 (ret. time)5% (6.8 min)1% (6.8 min)<0.5% (6.8 min)
¹H NMR Integration of impurity peaksSignificantReducedNot detectable
Melting Point Range (°C)145-152158-160160-161

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column Column Chromatography TLC->Column Major Impurities / Similar Polarity Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product (>99%) Analysis->Pure Meets Purity Criteria

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield After Purification Check_Extraction Check Extraction pH & Repetitions Start->Check_Extraction Check_Recryst Review Recrystallization Solvent Start->Check_Recryst Check_Column Optimize Column Conditions Start->Check_Column Check_Degradation Investigate Potential Degradation Start->Check_Degradation Solution1 Adjust pH, Increase Extractions Check_Extraction->Solution1 Solution2 Perform Solvent Screening Check_Recryst->Solution2 Solution3 Add Acid to Eluent Check_Column->Solution3 Solution4 Use Milder Conditions Check_Degradation->Solution4

Caption: Troubleshooting logic for low purification yields.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromofuran-3-carboxylic acid in common cross-coupling reactions. The guidance provided is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with palladium-catalyzed cross-coupling reactions using this compound directly. What could be the issue?

A1: The carboxylic acid group in this compound can interfere with common palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. The acidic proton can react with the basic reagents required for the catalytic cycle. Additionally, the carboxylate group can coordinate to the palladium center, potentially deactivating the catalyst. To circumvent these issues, it is highly recommended to protect the carboxylic acid, typically by converting it to an ester (e.g., methyl or ethyl ester) before performing the coupling reaction. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling if required.

Q2: What are the most common side reactions to look out for during these coupling reactions?

A2: Several side reactions can occur, leading to reduced yield of the desired product. In Suzuki couplings, common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). For Heck reactions, side products can arise from isomerization of the double bond in the product. In Sonogashira couplings, the primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling). Careful control of reaction conditions, such as thorough degassing to remove oxygen, can help minimize these unwanted reactions.

Q3: How do I choose the best palladium catalyst and ligand for my reaction?

A3: The optimal catalyst and ligand combination is highly dependent on the specific reaction (Suzuki, Heck, or Sonogashira) and the coupling partners. For Suzuki couplings, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used with bulky, electron-rich phosphine ligands such as SPhos or XPhos. For Heck reactions, common catalysts include Pd(OAc)₂ with ligands like PPh₃ or P(o-tolyl)₃. Sonogashira couplings typically employ a palladium catalyst like Pd(PPh₃)₂Cl₂ in combination with a copper(I) co-catalyst (e.g., CuI). Screening a few different catalyst/ligand combinations is often the best approach to identify the most effective system for your specific substrates.

Q4: Can I use the same base for all three types of coupling reactions?

A4: While there is some overlap, the choice of base is critical and should be optimized for each reaction type. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. Heck reactions often employ organic bases such as triethylamine (Et₃N) or inorganic bases like NaOAc. Sonogashira reactions typically utilize an amine base, such as triethylamine or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the coupled product.

This is a common issue that can arise from several factors. The following table and workflow provide guidance on troubleshooting a low-yielding Suzuki coupling reaction with a 5-bromofuran-3-carboxylate ester.

Troubleshooting Workflow for Suzuki Coupling

start Low Yield in Suzuki Coupling ester Is the carboxylic acid protected as an ester? start->ester protect Protect as methyl or ethyl ester. ester->protect No degas Was the reaction thoroughly degassed? ester->degas Yes protect->ester degas_action Degas solvent and reaction mixture with N2 or Ar. degas->degas_action No catalyst Is the catalyst/ligand system optimal? degas->catalyst Yes degas_action->degas catalyst_screen Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos). catalyst->catalyst_screen No base Is the base appropriate and of good quality? catalyst->base Yes success Improved Yield catalyst_screen->success base_screen Screen bases (e.g., K3PO4, K2CO3, Cs2CO3). Use fresh, finely ground base. base->base_screen No solvent Is the solvent system appropriate? base->solvent Yes base_screen->success solvent_screen Try different solvent mixtures (e.g., Toluene/H2O, Dioxane/H2O). solvent->solvent_screen No temperature Is the reaction temperature optimal? solvent->temperature Yes solvent_screen->success temp_action Increase temperature incrementally (e.g., 80-110 °C). temperature->temp_action No boronic_acid Is the boronic acid of good quality? temperature->boronic_acid Yes temp_action->success boronic_acid_action Use fresh boronic acid or a pinacol ester derivative. boronic_acid->boronic_acid_action No boronic_acid->success Yes boronic_acid_action->success

Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.

Table 1: Recommended Starting Conditions for Suzuki Coupling of Ethyl 5-Bromofuran-3-carboxylate

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%)Pd(dppf)Cl₂ is also a reliable choice.[1]
Ligand SPhos (4 mol%) or XPhos (3 mol%)Bulky, electron-rich ligands are often effective.[2]
Base K₃PO₄ (2 equivalents)Other common bases include K₂CO₃ and Cs₂CO₃.[3]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Ensure solvents are properly degassed.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive boronic acids.
Reaction Time 4 - 24 hoursMonitor reaction progress by TLC or LC-MS.
Heck Coupling

Problem: Formation of multiple products or low conversion.

Heck reactions can sometimes suffer from issues with regioselectivity and low reactivity, especially with electron-deficient substrates. The following guide provides starting points for optimization.

Troubleshooting Workflow for Heck Coupling

start Low Yield/Selectivity in Heck Coupling ester Is the carboxylic acid protected as an ester? start->ester protect Protect as methyl or ethyl ester. ester->protect No catalyst Is the catalyst/ligand system appropriate? ester->catalyst Yes protect->ester catalyst_screen Screen Pd sources (e.g., Pd(OAc)2) and ligands (e.g., PPh3, P(o-tolyl)3). catalyst->catalyst_screen No base Is the base suitable? catalyst->base Yes success Improved Yield/Selectivity catalyst_screen->success base_screen Try different bases (e.g., Et3N, K2CO3). base->base_screen No solvent Is the solvent optimal? base->solvent Yes base_screen->success solvent_screen Consider polar aprotic solvents like DMF or acetonitrile. solvent->solvent_screen No temperature Is the temperature high enough? solvent->temperature Yes solvent_screen->success temp_action Increase temperature (e.g., 100-140 °C). temperature->temp_action No alkene Is the alkene partner reactive enough? temperature->alkene Yes temp_action->success alkene_action Use an activated alkene (e.g., acrylate, styrene). alkene->alkene_action No alkene->success Yes alkene_action->success

Caption: Troubleshooting workflow for a low-yielding or unselective Heck coupling reaction.

Table 2: Recommended Starting Conditions for Heck Coupling of Methyl 5-Bromofuran-3-carboxylate

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%)PdCl₂ can also be used.[2]
Ligand PPh₃ (4-10 mol%) or P(o-tolyl)₃ (4-10 mol%)The choice of ligand can influence regioselectivity.
Base Et₃N (2 equivalents)Other bases like K₂CO₃ or NaOAc can also be effective.[2]
Solvent DMF or AcetonitrileEnsure the solvent is anhydrous.
Temperature 100 - 140 °CMicrowave heating can sometimes improve yields and reduce reaction times.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for consumption of starting material.
Sonogashira Coupling

Problem: Significant formation of alkyne homocoupling product (Glaser coupling).

The homocoupling of the terminal alkyne is a major competing reaction in Sonogashira couplings. Careful control of the reaction conditions is necessary to favor the desired cross-coupling product.

Troubleshooting Workflow for Sonogashira Coupling

start High Alkyne Homocoupling degas Was the reaction mixture thoroughly degassed? start->degas degas_action Rigorous degassing is crucial to prevent oxidative homocoupling. degas->degas_action No copper Is the Cu(I) co-catalyst concentration optimal? degas->copper Yes degas_action->degas copper_action Reduce the amount of CuI or consider a copper-free protocol. copper->copper_action No base Is the base appropriate? copper->base Yes success Reduced Homocoupling, Improved Yield copper_action->success base_action Use a bulky amine base like DIPEA. base->base_action No alkyne_add How was the alkyne added? base->alkyne_add Yes base_action->success alkyne_add_action Add the alkyne slowly to the reaction mixture. alkyne_add->alkyne_add_action All at once alkyne_add->success Slow addition alkyne_add_action->success

Caption: Troubleshooting workflow to minimize alkyne homocoupling in Sonogashira reactions.

Table 3: Recommended Starting Conditions for Sonogashira Coupling of Ethyl 5-Bromofuran-3-carboxylate

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ is also a common choice.[4]
Copper Co-catalyst CuI (4-10 mol%)The amount of copper salt can be critical to minimize homocoupling.
Base Et₃N or DIPEA (2-3 equivalents)The base often serves as a co-solvent.
Solvent THF or DMFAnhydrous and degassed solvents are essential.
Temperature Room Temperature to 80 °CThe required temperature depends on the reactivity of the alkyne.
Reaction Time 6 - 24 hoursMonitor the reaction by TLC or LC-MS.

Experimental Protocols

Note: The following protocols are generalized for the ester derivatives of this compound. Optimization of specific parameters (catalyst loading, temperature, reaction time) may be necessary for different coupling partners.

General Procedure for the Esterification of this compound
  • To a solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol or ethanol, ~0.2 M) at 0 °C, add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired ester, which can be used in the subsequent coupling reactions without further purification if of sufficient purity.

Protocol for Suzuki-Miyaura Coupling of Ethyl 5-Bromofuran-3-carboxylate with an Arylboronic Acid
  • To a flame-dried Schlenk flask, add ethyl 5-bromofuran-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1, ~0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Heck Coupling of Methyl 5-Bromofuran-3-carboxylate with an Alkene
  • In a sealed tube, combine methyl 5-bromofuran-3-carboxylate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, ~0.1 M), the alkene (1.5 eq), and the base (e.g., Et₃N, 2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol for Sonogashira Coupling of Ethyl 5-Bromofuran-3-carboxylate with a Terminal Alkyne
  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) salt (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF, ~0.1 M) and the base (e.g., Et₃N, 3 eq), followed by ethyl 5-bromofuran-3-carboxylate (1.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 5-alkynylfuran derivative.

Catalyst Selection Logic

The following diagram illustrates a logical workflow for selecting a suitable catalyst system for a generic cross-coupling reaction involving an ester of this compound.

start Select Coupling Reaction suzuki Suzuki start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira suzuki_cat Pd(OAc)2 or Pd2(dba)3 + Bulky Ligand (SPhos/XPhos) suzuki->suzuki_cat Catalyst heck_cat Pd(OAc)2 + Phosphine Ligand (PPh3) heck->heck_cat Catalyst sonogashira_cat Pd(PPh3)2Cl2 + CuI sonogashira->sonogashira_cat Catalyst suzuki_base Inorganic Base (K3PO4, K2CO3) suzuki_cat->suzuki_base Base heck_base Organic or Inorganic Base (Et3N, NaOAc) heck_cat->heck_base Base sonogashira_base Amine Base (Et3N, DIPEA) sonogashira_cat->sonogashira_base Base suzuki_solv Toluene/H2O or Dioxane/H2O suzuki_base->suzuki_solv Solvent heck_solv DMF or Acetonitrile heck_base->heck_solv Solvent sonogashira_solv THF or DMF sonogashira_base->sonogashira_solv Solvent

Caption: Catalyst system selection guide based on the type of cross-coupling reaction.

References

Validation & Comparative

Reactivity Showdown: 5-Bromofuran-3-carboxylic Acid vs. 5-Chlorofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 5-bromofuran-3-carboxylic acid and 5-chlorofuran-3-carboxylic acid, supported by established chemical principles and illustrative experimental data for analogous systems.

While direct quantitative comparative studies on these specific molecules are not extensively available in published literature, a wealth of data on the reactivity of aryl and heteroaryl halides allows for a robust and reliable inference of their relative performance in key organic transformations. The consensus in organic chemistry establishes a general reactivity order for halogens in many reaction types, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, as I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength and the ability of the halogen to act as a leaving group. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide a better leaving group and thus, the more reactive species.

Comparative Reactivity Analysis

The principal differences in reactivity between this compound and 5-chlorofuran-3-carboxylic acid are most pronounced in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, the reactivity of the halide is a key determinant of reaction efficiency. For reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step in the catalytic cycle. The weaker carbon-bromine bond in this compound allows for a faster rate of oxidative addition compared to the stronger carbon-chlorine bond in 5-chlorofuran-3-carboxylic acid.[1][2][3] This generally translates to milder reaction conditions, lower catalyst loadings, and higher yields for the bromo-derivative.

Table 1: Expected Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeThis compound5-Chlorofuran-3-carboxylic acidRationale
Suzuki-Miyaura Coupling Higher reactivityLower reactivityC-Br bond is weaker, facilitating faster oxidative addition to the Pd(0) catalyst.
Sonogashira Coupling Higher reactivityLower reactivityThe reactivity trend for halides is I > Br > Cl.[2][3]
Heck Reaction Higher reactivityLower reactivityAryl bromides are generally more reactive than aryl chlorides.
Buchwald-Hartwig Amination Higher reactivityLower reactivityC-Br bond is more readily cleaved in the oxidative addition step.

For the chloro-analog to achieve comparable yields to the bromo-analog, more forcing conditions are typically required. This may include higher temperatures, longer reaction times, higher catalyst loadings, or the use of more specialized and often more expensive and air-sensitive phosphine ligands.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the halogen, forming a Meisenheimer complex. The subsequent departure of the halide anion is also crucial. The better leaving group ability of bromide compared to chloride suggests that this compound would be more reactive in SNAr reactions.[1] However, the electron-withdrawing carboxylic acid group on the furan ring will influence the regioselectivity and rate of these reactions.

Esterification

The esterification of the carboxylic acid group in both molecules is expected to show minimal differences in reactivity. This reaction primarily involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid. The halogen at the 5-position is relatively remote from the carboxylic acid group and is likely to exert only a minor electronic influence on the electrophilicity of the carbonyl carbon. Therefore, similar reaction conditions, such as acid catalysis (e.g., Fischer esterification) or the use of coupling agents (e.g., DCC/DMAP), would be applicable to both compounds with comparable efficiency.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 5-arylfuran-3-carboxylic acid derivative.

Materials:

  • 5-Halofuran-3-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O or 1,4-Dioxane)

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 5-halofuran-3-carboxylic acid, the arylboronic acid, the palladium catalyst, and the base. Add the degassed solvent and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.

Expected Outcome: this compound is expected to react faster and give a higher yield under these conditions compared to 5-chlorofuran-3-carboxylic acid. For the chloro-derivative, a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos) and higher temperatures may be necessary to achieve a comparable outcome.

Protocol 2: Sonogashira Coupling

Objective: To synthesize a 5-alkynylfuran-3-carboxylic acid derivative.

Materials:

  • 5-Halofuran-3-carboxylic acid (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)

  • Base (e.g., Diisopropylamine or Triethylamine)

  • Solvent (e.g., THF or DMF)

Reaction Setup: To a solution of the 5-halofuran-3-carboxylic acid in the chosen solvent at room temperature, add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.[2] The reaction is stirred at room temperature or with gentle heating until completion. The work-up typically involves filtration through celite, washing with saturated aqueous ammonium chloride, and purification by column chromatography.

Expected Outcome: The reaction with this compound is expected to proceed more efficiently at room temperature, while the reaction with 5-chlorofuran-3-carboxylic acid may require elevated temperatures and longer reaction times.

Visualizing Reaction Pathways

Suzuki_Miyaura_Coupling cluster_Pd0 Pd(0) Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X R-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X Oxidative Addition (Rate-determining for Cl) Aryl-Pd(II)-Ar' R-Pd(II)-R'(L2) Aryl-Pd(II)-X->Aryl-Pd(II)-Ar' Transmetalation Aryl-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product 5-Arylfuran-3-carboxylic acid Aryl-Pd(II)-Ar'->Product Aryl-X 5-Halofuran-3-carboxylic acid (X = Br or Cl) Aryl-X->Aryl-Pd(II)-X Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Aryl-Pd(II)-X Base

Suzuki-Miyaura Catalytic Cycle

Reactivity_Comparison cluster_bromo This compound cluster_chloro 5-Chlorofuran-3-carboxylic acid Reactivity Reactivity Bromo_Reactivity Higher Reactivity Reactivity->Bromo_Reactivity Weaker C-Br bond Better Leaving Group Chloro_Reactivity Lower Reactivity Reactivity->Chloro_Reactivity Stronger C-Cl bond Poorer Leaving Group Bromo_Conditions Milder Conditions (Lower Temp, Lower Catalyst Loading) Bromo_Reactivity->Bromo_Conditions Chloro_Conditions Harsher Conditions (Higher Temp, Higher Catalyst Loading) Chloro_Reactivity->Chloro_Conditions

Reactivity and Conditions Comparison

Conclusion

References

The Impact of Bromination on the Biological Activity of Furan Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. A key area of investigation in the optimization of these molecules is the effect of halogenation, particularly bromination, on their therapeutic potential. This guide provides an objective comparison of the biological activity of brominated versus non-brominated furan carboxylic acids, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.

Enhanced Antimicrobial and Anticancer Potency Through Bromination

Quantitative data from several studies consistently demonstrate that the incorporation of bromine atoms into the furan or benzofuran ring of carboxylic acid derivatives can significantly enhance their biological activity. This is particularly evident in their antifungal, antibacterial, and anticancer properties.

Comparative Antimicrobial Activity

Studies on 3-benzofurancarboxylic acid derivatives have shown a stark contrast in the antimicrobial efficacy between non-halogenated and halogenated analogs. Unsubstituted esters of these acids typically exhibit no significant microbiological activity. However, the introduction of bromine can confer potent antifungal and antibacterial properties.

For instance, research by Kossakowski et al. (2010) revealed that while the parent 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid esters were inactive, their brominated derivatives showed significant activity against Gram-positive bacteria and pathogenic yeasts.[1] A similar trend was observed by Ostrowska et al. (2013), where the dibromination of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate resulted in a drastic increase in its antifungal activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Brominated vs. Non-Brominated Benzofuran Carboxylic Acid Derivatives

CompoundNon-Brominated Precursor MIC (µg/mL)Brominated Derivative MIC (µg/mL)Target Organism(s)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateInactive100Candida albicans, Candida parapsilosis
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateInactive50-200Gram-positive cocci (Staphylococcus aureus, Bacillus subtilis)
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateModestly ActiveSignificantly ActiveCryptococcus neoformans, Aspergillus fumigatus

Source: Data compiled from Kossakowski et al., 2010 and Ostrowska et al., 2013.

Comparative Anticancer Activity

The enhancing effect of bromination extends to the anticancer properties of furan carboxylic acid derivatives. A study on benzofuran derivatives identified a brominated compound with remarkable and selective cytotoxicity against leukemia cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of a Brominated Benzofuran Derivative

CompoundCell LineIC₅₀ (µM)
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK5625
HL600.1

Source: Data from a study on the structure-activity relationship of benzofuran derivatives with potential anticancer activity.[2]

Mechanisms of Action

The increased biological activity of brominated furan carboxylic acids can be attributed to several factors, including altered physicochemical properties that can enhance cell permeability and target interaction. Two key mechanisms of action that have been identified for these classes of compounds are the disruption of fungal calcium homeostasis and the inhibition of N-myristoyltransferase.

Disruption of Fungal Calcium Homeostasis

Several antifungal benzofuran derivatives are known to exert their effects by disrupting the delicate balance of intracellular calcium in fungal cells. This disruption can trigger a cascade of events leading to cell death. The process often involves the influx of extracellular calcium and the release of calcium from intracellular stores like the vacuole and the endoplasmic reticulum. This elevated cytosolic calcium can lead to the activation of downstream signaling pathways, such as the calcineurin pathway, which in turn regulates stress responses, virulence, and cell wall integrity. The interference with these processes by brominated furan carboxylic acids can be a key contributor to their potent antifungal activity.

Calcium_Homeostasis_Disruption Fungal Calcium Homeostasis Disruption Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_organelles Intracellular Stores cluster_nucleus Nucleus Extracellular Ca2+ Extracellular Ca2+ Ca2+ Channels Ca2+ Channels Extracellular Ca2+->Ca2+ Channels Cytosolic Ca2+ Cytosolic Ca2+ Ca2+ Channels->Cytosolic Ca2+ Calmodulin Calmodulin Cytosolic Ca2+->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates CRZ1 (Transcription Factor) CRZ1 (Transcription Factor) Calcineurin->CRZ1 (Transcription Factor) Dephosphorylates Stress Response Genes Stress Response Genes CRZ1 (Transcription Factor)->Stress Response Genes Activates Transcription Vacuole Vacuole Vacuole->Cytosolic Ca2+ ER ER ER->Cytosolic Ca2+ Brominated Furan Carboxylic Acid Brominated Furan Carboxylic Acid Brominated Furan Carboxylic Acid->Ca2+ Channels Induces Influx Brominated Furan Carboxylic Acid->Vacuole Induces Release Brominated Furan Carboxylic Acid->ER Induces Release

Caption: Disruption of fungal calcium homeostasis by brominated furan carboxylic acids.

Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, many of which are involved in critical signaling pathways. Inhibition of NMT disrupts these pathways, leading to fungal cell death. Certain benzofuran derivatives have been identified as inhibitors of fungal NMT, and the enhanced lipophilicity and altered electronic properties conferred by bromination can lead to stronger binding to the enzyme's active site, resulting in more potent inhibition.

NMT_Inhibition_Workflow N-Myristoyltransferase (NMT) Inhibition Workflow Myristoyl-CoA Myristoyl-CoA NMT NMT Myristoyl-CoA->NMT Peptide Substrate (with N-terminal Glycine) Peptide Substrate (with N-terminal Glycine) Peptide Substrate (with N-terminal Glycine)->NMT NMT (Fungal Enzyme) NMT (Fungal Enzyme) Brominated Furan Carboxylic Acid Brominated Furan Carboxylic Acid Brominated Furan Carboxylic Acid->Inhibition Myristoylated Protein Myristoylated Protein Proper Protein Function & Localization Proper Protein Function & Localization Myristoylated Protein->Proper Protein Function & Localization Fungal Cell Viability Fungal Cell Viability Proper Protein Function & Localization->Fungal Cell Viability Inhibition->NMT Inhibits NMT->Myristoylated Protein Catalyzes Myristoylation

Caption: Inhibition of fungal N-Myristoyltransferase by brominated furan carboxylic acids.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Fungal Inoculum:

  • Subculture the fungal strain on an appropriate agar medium and incubate to ensure purity and viability.

  • Prepare a fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Further dilute the suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Drug Dilutions:

  • Prepare a stock solution of the test compound (brominated or non-brominated furan carboxylic acid) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as detected by the naked eye or a spectrophotometer.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Plate mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (solvent only) and an untreated control.

3. MTT Incubation:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of NMT.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing Tris-HCl, DTT, and Triton X-100.

  • The reaction mixture should contain recombinant fungal NMT, a peptide substrate with an N-terminal glycine, and [³H]myristoyl-CoA.

2. Inhibition Assay:

  • Pre-incubate the NMT enzyme with various concentrations of the test compound.

  • Initiate the reaction by adding the peptide substrate and [³H]myristoyl-CoA.

  • Incubate the reaction at 30°C for a defined period.

3. Termination and Detection:

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper to remove unincorporated [³H]myristoyl-CoA.

  • Measure the radioactivity retained on the filter paper, which corresponds to the amount of myristoylated peptide, using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of NMT inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC₅₀ value from a dose-response curve.

Conclusion

The evidence strongly suggests that bromination is a highly effective strategy for enhancing the biological activity of furan carboxylic acids. The introduction of bromine atoms consistently leads to a significant increase in antifungal, antibacterial, and anticancer potency. The primary mechanisms behind this enhancement appear to be the disruption of fungal calcium homeostasis and the inhibition of the essential fungal enzyme N-myristoyltransferase. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these promising compounds. For researchers and drug development professionals, the targeted bromination of furan carboxylic acid scaffolds represents a compelling avenue for the discovery of novel and potent therapeutic agents.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 5-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the spectroscopic data used to confirm the structure of 5-Bromofuran-3-carboxylic acid. By comparing its expected spectral characteristics with those of related compounds—furan-3-carboxylic acid, 5-bromofuran-2-carboxylic acid, and 2-bromofuran—we can illustrate how different analytical techniques provide complementary evidence for structural elucidation.

Structural Overview and Comparative Compounds

The structural confirmation of this compound relies on identifying the specific arrangement of its functional groups: a furan ring, a carboxylic acid at the C3 position, and a bromine atom at the C5 position. The analysis involves comparing its spectral data with molecules that lack one of these key features or have them in a different arrangement.

  • Target Molecule: this compound

  • Alternative 1 (Parent Acid): Furan-3-carboxylic acid (lacks the bromine atom)[1]

  • Alternative 2 (Isomer): 5-Bromofuran-2-carboxylic acid (carboxylic acid at C2)[2]

  • Alternative 3 (Brominated Precursor): 2-Bromofuran (lacks the carboxylic acid group)[3]

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for the target molecule and its alternatives. Data for this compound is predicted based on established chemical shift theory and analysis of the comparative compounds, as experimental data is not widely published.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

CompoundH2H3H4H5OtherSolvent
This compound (Predicted) ~8.2 (s)-~6.8 (s)->10 (s, COOH)DMSO-d₆
Furan-3-carboxylic acid[1]8.31 (s)-6.76 (s)7.78 (s)12.0 (br s, COOH)DMSO-d₆
5-Bromofuran-2-carboxylic acid[2]-7.25 (d)6.65 (d)->10 (br s, COOH)DMSO-d₆
2-Bromofuran[4]-6.35 (dd)6.28 (dd)7.40 (dd)-CDCl₃

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundC2C3C4C5C=O
This compound (Predicted) ~150~120~115~125~165
Furan-3-carboxylic acid[5]148.5122.1110.2144.5164.8
5-Bromofuran-2-carboxylic acid[6]149.2121.5114.8123.6158.9
2-Bromofuran[4]124.0114.0111.5141.3-

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundO-H Stretch (Carboxylic)C=O StretchC-Br Stretch
This compound (Predicted) 2500-3300 (broad)~1710~500-750
Furan-3-carboxylic acid[1]2500-3300 (broad)~1680-1710-
5-Bromofuran-2-carboxylic acid[2][7]2500-3300 (broad)~1700590
2-Bromofuran--~600

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound [8]C₅H₃BrO₃190.98190/192 (M+, Br isotopes), 173/175 ([M-OH]+), 145/147 ([M-COOH]+)
Furan-3-carboxylic acid[9]C₅H₄O₃112.08112 (M+), 95 ([M-OH]+), 67 ([M-COOH]+)
5-Bromofuran-2-carboxylic acid[2]C₅H₃BrO₃190.98190/192 (M+, Br isotopes), 173/175, 111, 83
2-Bromofuran[3]C₄H₃BrO146.97146/148 (M+, Br isotopes), 67 ([M-Br]+)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Typical parameters involve a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulation of 1024 or more scans to achieve adequate signal-to-noise.

    • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile, more polar compounds.

    • Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion. For high-resolution mass spectrometry (HRMS), calibrate the instrument to achieve mass accuracy within 5 ppm.

Visualization of Analysis and Structure

Diagrams created using Graphviz illustrate the analytical workflow and the chemical structure with atom numbering for spectral assignment.

Spectroscopic_Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation A Sample (this compound) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Spectral Data (Shifts, Frequencies, m/z) B->E C->E D->E F Comparative Analysis (vs. Alternatives) E->F G Structure-Spectrum Correlation F->G H Structure Confirmed G->H

Caption: Workflow for spectroscopic structure confirmation.

Caption: Structure of this compound.

Discussion and Interpretation

  • ¹H NMR: The structure of this compound predicts two singlets for the furan protons (H2 and H4), as they are not adjacent to other protons. This contrasts with 5-bromofuran-2-carboxylic acid, which shows two doublets due to the coupling between H3 and H4. Furan-3-carboxylic acid shows three furan proton signals, confirming the absence of the bromine substituent. The downfield shift of H2 is expected due to the anisotropic effect of the neighboring carboxylic acid.

  • ¹³C NMR: The presence of five distinct carbon signals is expected. The C5 signal will be significantly affected by the attached bromine (its chemical shift is a key indicator). The C=O carbon of the carboxylic acid is expected around 165 ppm. Comparing this to furan-3-carboxylic acid (~165 ppm) and 5-bromofuran-2-carboxylic acid (~159 ppm) helps confirm the C3 position of the acid group, as substitution at C2 tends to shift the carbonyl carbon further upfield.

  • IR Spectroscopy: The key signatures are the very broad O-H stretch from 2500-3300 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹, both characteristic of a hydrogen-bonded carboxylic acid.[10] The presence of a C-Br stretch in the fingerprint region (typically 500-750 cm⁻¹) further supports the structure, a feature absent in furan-3-carboxylic acid.

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic M/M+2 pattern with roughly equal intensity, which is definitive proof of the presence of one bromine atom. Key fragmentation patterns, such as the loss of -OH (18 Da) and -COOH (45 Da), help confirm the carboxylic acid functionality. High-resolution mass spectrometry would confirm the elemental formula C₅H₃BrO₃.

By systematically comparing the predicted spectra of this compound with the experimental data of its structural analogs, a confident structural assignment can be made. Each technique provides a unique and essential piece of the puzzle, and together they offer unambiguous confirmation.

References

High-performance liquid chromatography (HPLC) method for 5-Bromofuran-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 5-Bromofuran-3-carboxylic Acid

For researchers, scientists, and drug development professionals engaged in the analysis of heterocyclic compounds, the selection of an appropriate analytical method is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of this compound. The comparison is based on established chromatographic principles for aromatic carboxylic acids and includes detailed experimental protocols, performance data, and workflow visualizations to aid in method selection and implementation.

Experimental Protocols

A robust analytical method for an acidic and aromatic compound like this compound relies on reversed-phase chromatography. The key to achieving good peak shape and retention for a carboxylic acid is to suppress its ionization by acidifying the mobile phase.[1][2][3][4] Below are detailed protocols for a standard HPLC method and a high-throughput UPLC alternative.

Proposed HPLC Method

This method is designed for reliable quantification using standard HPLC instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 245 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Alternative UPLC Method

This method is optimized for speed and higher resolution, suitable for high-throughput screening or complex sample matrices.[5][6][7][8][9]

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 2 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV at 245 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Presentation: Performance Comparison

The primary advantages of UPLC over HPLC are a significant reduction in analysis time and an increase in peak efficiency, though this comes at the cost of higher system pressure.[5][8][9] The expected performance characteristics of the two methods are summarized below.

ParameterProposed HPLC MethodAlternative UPLC Method
Expected Retention Time ~ 6.5 minutes~ 1.3 minutes
Total Run Time 15 minutes3 minutes
Peak Width (at half height) ~ 4-6 seconds~ 1-2 seconds
Theoretical Plates ~ 10,000 - 15,000~ 20,000 - 25,000
Resolution of Impurities GoodExcellent
System Backpressure ~ 100-150 bar~ 600-800 bar
Solvent Consumption/Run ~ 15 mL~ 1.5 mL

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or UPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh & Dissolve This compound p2 Prepare Mobile Phase A & B a1 System Equilibration p2->a1 a2 Inject Sample a1->a2 a3 Gradient Elution a2->a3 a4 UV Detection a3->a4 d1 Chromatogram Integration a4->d1 d2 Quantification d1->d2 d3 Report Generation d2->d3

Caption: General workflow for the chromatographic analysis of this compound.

Method Selection Logic

The choice between HPLC and UPLC often depends on the specific analytical needs, such as sample throughput, the complexity of the sample matrix, and available instrumentation.

G start Define Analytical Goal throughput High Sample Throughput Required? start->throughput complexity Complex Matrix or Trace-Level Analysis? throughput->complexity No uplc Select UPLC Method (Fast, High Resolution) throughput->uplc Yes complexity->uplc Yes hplc Select HPLC Method (Robust, Standard Equipment) complexity->hplc No

Caption: Decision tree for selecting between HPLC and UPLC for analysis.

References

Validating the Purity of Synthesized 5-Bromofuran-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 5-Bromofuran-3-carboxylic acid. Ensuring the purity of novel compounds is a critical step in research and drug development, directly impacting the reliability and reproducibility of experimental results. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis against a structurally similar alternative, 5-Iodofuran-3-carboxylic acid, to offer a robust benchmark for purity assessment.

Purity Validation Workflow

A systematic approach is essential for the comprehensive purity validation of a synthesized compound. The following workflow outlines the key stages, from initial synthesis to final purity confirmation.

Purity Validation Workflow for this compound cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_comparison Comparative Analysis cluster_conclusion Final Assessment synthesis Synthesis of this compound (e.g., Bromination of 3-Furoic Acid) workup Aqueous Work-up & Extraction synthesis->workup crystallization Crystallization workup->crystallization hplc HPLC Analysis (Purity Assessment & Impurity Profiling) crystallization->hplc nmr NMR Spectroscopy (1H & 13C) (Structural Confirmation & Impurity ID) hplc->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms ea Elemental Analysis (Elemental Composition Confirmation) ms->ea data_comparison Comparison of Analytical Data ea->data_comparison comparator Alternative Compound: 5-Iodofuran-3-carboxylic acid comparator->data_comparison conclusion Purity Confirmation (>95% desirable) data_comparison->conclusion

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Comparative Purity Analysis

A multi-technique approach is crucial for a thorough purity assessment. The following tables summarize the expected analytical data for high-purity this compound and compare it with a commercially available, structurally related analogue, 5-Iodofuran-3-carboxylic acid. Potential impurities that may arise from the synthesis process are also considered.

Table 1: High-Performance Liquid Chromatography (HPLC)

AnalyteMobile PhaseColumnFlow Rate (mL/min)Detection (nm)Expected Retention Time (min)Expected Purity (%)
This compound Acetonitrile:Water (with 0.1% Formic Acid)C18 (4.6 x 150 mm, 5 µm)1.0254~5-7>98
5-Iodofuran-3-carboxylic acid Acetonitrile:Water (with 0.1% Formic Acid)C18 (4.6 x 150 mm, 5 µm)1.0254~6-8>98
Potential Impurity: 3-Furoic AcidAcetonitrile:Water (with 0.1% Formic Acid)C18 (4.6 x 150 mm, 5 µm)1.0254~3-4<0.5
Potential Impurity: Dibromofuran-3-carboxylic acidAcetonitrile:Water (with 0.1% Formic Acid)C18 (4.6 x 150 mm, 5 µm)1.0254~8-10<0.5

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d6)

Analyte¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~8.4 (s, 1H), ~7.0 (s, 1H), ~13.0 (br s, 1H)~164 (C=O), ~148 (C), ~145 (CH), ~120 (C-Br), ~115 (CH)
5-Iodofuran-3-carboxylic acid ~8.5 (s, 1H), ~7.2 (s, 1H), ~13.1 (br s, 1H)~164 (C=O), ~149 (C), ~146 (CH), ~118 (CH), ~85 (C-I)
Potential Impurity: 3-Furoic Acid[1]~8.2 (s, 1H), ~7.6 (t, 1H), ~6.7 (t, 1H), ~12.5 (br s, 1H)~165 (C=O), ~148 (CH), ~144 (CH), ~125 (C), ~110 (CH)

Table 3: Mass Spectrometry (MS)

AnalyteIonization ModeTheoretical [M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)Key Fragmentation Ions
This compound [2]ESI-188.91/190.91188.9/190.9Loss of CO₂ (-44), Loss of Br (-79/81)
5-Iodofuran-3-carboxylic acid [3]ESI-236.90236.9Loss of CO₂ (-44), Loss of I (-127)

Table 4: Elemental Analysis

AnalyteFormulaCalculated %CCalculated %H
This compound C₅H₃BrO₃31.441.58
5-Iodofuran-3-carboxylic acid C₅H₃IO₃25.231.27

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for obtaining reliable and comparable data.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound and identify any impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90-10% Acetonitrile

    • 20-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the main compound and the relative amounts of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound and identify any proton- and carbon-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of the protons. The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift[4].

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. The carbonyl carbon will have a characteristic downfield shift[5].

  • Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the target structure. Identify any unexpected signals that may correspond to impurities.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).

  • Procedure: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed[6].

Elemental Analysis
  • Objective: To confirm the elemental composition of the synthesized compound.

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg).

  • Procedure: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Data Analysis: The measured percentages of carbon and hydrogen are compared to the theoretical values calculated from the molecular formula. A deviation of ±0.4% is generally considered acceptable.

Logical Relationships in Purity Determination

The interplay of different analytical techniques provides a comprehensive picture of the compound's purity. The following diagram illustrates the logical flow from initial screening to final confirmation.

Logical Flow of Purity Analysis cluster_initial Initial Screening cluster_confirmation Structural & Compositional Confirmation cluster_decision Decision hplc_initial HPLC for Purity >95%? nmr_confirm NMR Confirms Structure? hplc_initial->nmr_confirm Yes impure Further Purification Needed hplc_initial->impure No ms_confirm MS Confirms Molecular Weight? nmr_confirm->ms_confirm Yes nmr_confirm->impure No ea_confirm Elemental Analysis Confirms Composition? ms_confirm->ea_confirm Yes ms_confirm->impure No pure Compound is Pure ea_confirm->pure Yes ea_confirm->impure No

Caption: Decision-making flowchart for purity validation based on analytical data.

By following this comprehensive guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific investigations.

References

Comparative study of different synthetic routes to 5-Bromofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromofuran-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be approached through various routes, each with its own set of advantages and challenges. This guide provides an objective comparison of two primary synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two principal synthetic pathways to this compound are presented:

  • Route A: Electrophilic Bromination of Furan-3-carboxylic Acid. This is a direct approach where furan-3-carboxylic acid is treated with a brominating agent. The regioselectivity is governed by the directing effect of the carboxyl group.

  • Route B: Carboxylation of a Pre-brominated Furan. This multi-step approach involves the initial synthesis of a brominated furan intermediate, such as 2,5-dibromofuran, followed by a metal-halogen exchange and subsequent carboxylation to introduce the carboxylic acid functionality at the 3-position.

The choice between these routes will depend on factors such as the availability of starting materials, desired purity, scalability, and tolerance to specific reaction conditions.

Comparative Data of Synthetic Routes

ParameterRoute A: Direct BrominationRoute B: Carboxylation of Dibromofuran
Starting Material Furan-3-carboxylic acidFuran
Key Reagents N-Bromosuccinimide (NBS)Bromine, n-Butyllithium (n-BuLi), Dry Ice (CO2)
Number of Steps 13 (Bromination, Lithiation, Carboxylation)
Reported Yield Moderate to GoodVariable, dependent on lithiation efficiency
Reaction Temperature Room TemperatureLow temperatures required (-78 °C)
Key Advantages More direct, fewer steps.Potentially higher regioselectivity.
Key Disadvantages Potential for side products.Requires cryogenic conditions and handling of pyrophoric reagents.

Experimental Protocols

Route A: Direct Bromination of Furan-3-carboxylic Acid

This method leverages the directing effect of the carboxylic acid group to favor bromination at the C5 position of the furan ring.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve furan-3-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Route B: Carboxylation of 2,5-Dibromofuran

This route involves the initial synthesis of 2,5-dibromofuran from furan, followed by a selective metal-halogen exchange and carboxylation.

Protocol:

  • Synthesis of 2,5-Dibromofuran:

    • Dissolve furan (1 equivalent) in N,N-dimethylformamide (DMF).

    • Slowly add bromine (2.2 equivalents) to the solution at 0 °C.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work-up by pouring into water and extracting with an organic solvent. Purify by distillation.[1]

  • Lithiation and Carboxylation:

    • Dissolve 2,5-dibromofuran (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the low temperature.

    • Stir the mixture at -78 °C for 1-2 hours to allow for the metal-halogen exchange.

    • Quench the reaction by adding an excess of crushed dry ice (solid CO2).

    • Allow the mixture to warm to room temperature.

    • Acidify the reaction mixture with aqueous HCl.

    • Extract the product with an organic solvent, dry, and concentrate. Purify the resulting carboxylic acid by recrystallization.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_A Route A: Direct Bromination cluster_B Route B: Carboxylation of Dibromofuran A_start Furan-3-carboxylic Acid A_reagent NBS / DMF A_start->A_reagent Bromination A_product This compound A_reagent->A_product B_start Furan B_reagent1 Br2 / DMF B_start->B_reagent1 Dimerization B_intermediate 2,5-Dibromofuran B_reagent2 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) B_intermediate->B_reagent2 Lithiation & Carboxylation B_reagent1->B_intermediate B_product This compound B_reagent2->B_product

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route A is more atom-economical and involves fewer steps, making it an attractive option for rapid synthesis. However, the purification of the desired product from potential isomeric byproducts may require careful optimization. Route B, while longer and requiring more stringent reaction conditions, can offer better control over regioselectivity, potentially leading to a purer final product. The choice of synthesis will ultimately be guided by the specific requirements of the research, including scale, purity needs, and available laboratory infrastructure.

References

Efficacy of Brominated Furan Derivatives Against Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Furan-containing compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the antibacterial efficacy of brominated furan derivatives, with a focus on N-(4-bromophenyl)furan-2-carboxamides, for which significant experimental data is available. While direct and extensive studies on 5-Bromofuran-3-carboxylic acid derivatives are limited in publicly accessible research, the analysis of structurally related brominated furan and benzofuran compounds offers valuable insights into their potential as antibacterial agents.

Comparative Efficacy of Brominated Furan Derivatives

The antibacterial activity of a series of N-(4-bromophenyl)furan-2-carboxamide derivatives has been evaluated against several clinically relevant, drug-resistant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antibacterial efficacy of these compounds.

CompoundBacterial StrainMIC (mg/L)[1]MBC (mg/L)[1]
N-(4-bromophenyl)furan-2-carboxamide (3) Carbapenem-Resistant Acinetobacter baumannii (CRAB)6.2512.5
Carbapenem-Resistant Enterobacter cloacae (CREC)6.2512.5
Carbapenem-Resistant Klebsiella pneumoniae (CRKP)6.2512.5
Methicillin-Resistant Staphylococcus aureus (MRSA)12.525

In a broader context, studies on other related heterocyclic compounds, such as halogenated 3-benzofurancarboxylic acid derivatives, have demonstrated that the introduction of a halogen, including bromine, can confer antimicrobial activity. Certain derivatives showed activity against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL[2]. This suggests that the bromine substituent can be a critical feature for the antibacterial potential of furan and benzofuran scaffolds.

Experimental Protocols

A detailed understanding of the methodologies used to assess antibacterial efficacy is crucial for the interpretation and replication of results. The following protocols are standard for determining the MIC and MBC of antimicrobial compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial two-fold dilutions of compound in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile bacterial growth medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum Inoculation Inoculate each well with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include positive (no drug) and negative (no bacteria) controls Inoculation->Controls Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Controls->Incubation Reading Visually assess for turbidity or measure absorbance Incubation->Reading MIC_Value MIC is the lowest concentration with no visible growth Reading->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined after the MIC assay.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_reading Incubation & Reading cluster_result Result MIC_Wells Select wells from MIC plate showing no visible growth Aliquoting Take a small aliquot from each clear well MIC_Wells->Aliquoting Plating Spread aliquot onto an agar plate Aliquoting->Plating Incubation Incubate agar plates at 37°C for 24 hours Plating->Incubation Colony_Count Observe for colony formation Incubation->Colony_Count MBC_Value MBC is the lowest concentration that results in ≥99.9% killing Colony_Count->MBC_Value

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways inhibited by this compound derivatives are not yet elucidated, related brominated furanones have been shown to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence and biofilm formation.

Simplified Quorum Sensing Inhibition Pathway

QS_Inhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Molecule Synthase Signal_Molecule Autoinducer (Signal Molecule) Signal_Synthase->Signal_Molecule produces Receptor Receptor Protein Signal_Molecule->Receptor binds to Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression activates Brominated_Furanone Brominated Furanone Brominated_Furanone->Receptor antagonizes

Caption: Inhibition of bacterial quorum sensing by brominated furanones.

Conclusion

The available data, primarily from studies on N-(4-bromophenyl)furan-2-carboxamides, indicate that brominated furan derivatives are a promising class of compounds with significant antibacterial activity against drug-resistant pathogens. The bromine substitution appears to be a key contributor to their efficacy. Further research, including the synthesis and evaluation of a broader range of derivatives of this compound, is warranted to fully explore their therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel antimicrobial candidates.

References

A Comparative Guide to the In-Vitro Anticancer Potential of Brominated Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide explores the in-vitro anticancer potential of brominated furan derivatives. While the initial focus was on 5-Bromofuran-3-carboxylic acid, a lack of specific experimental data on this compound has necessitated a broader scope to include structurally related brominated furan and benzofuran analogs. The data presented herein is for informational and comparative purposes and is synthesized from various preclinical studies.

Introduction

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of a bromine atom to the furan ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and thereby its therapeutic efficacy. This guide provides a comparative analysis of the in-vitro anticancer activity of select brominated furan derivatives against various human cancer cell lines, benchmarked against established chemotherapy agents, doxorubicin and cisplatin.

Comparative Cytotoxicity Analysis

The in-vitro cytotoxic activity of various brominated furan and benzofuran derivatives, alongside standard chemotherapeutic drugs, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cellular growth, is a key metric for comparison. The following tables summarize the IC50 values from multiple studies. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.[1][2]

Table 1: Comparative IC50 Values of Brominated Furan/Benzofuran Derivatives and Standard Chemotherapeutics on Various Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Exposure TimeCitation(s)
Brominated Furan/Benzofuran Derivatives
Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylateK562Leukemia30Not Specified[3]
MOLT-4Leukemia180Not Specified[3]
HeLaCervical Cancer25Not Specified[3]
7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideK562Leukemia35Not Specified[3]
MOLT-4Leukemia45Not Specified[3]
HeLaCervical Cancer40Not Specified[3]
Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateK562Leukemia60Not Specified[3]
MOLT-4Leukemia70Not Specified[3]
HeLaCervical Cancer85Not Specified[3]
Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateK562Leukemia25Not Specified[3]
MOLT-4Leukemia30Not Specified[3]
HeLaCervical Cancer20Not Specified[3]
Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylateK562Leukemia40Not Specified[3]
MOLT-4Leukemia30Not Specified[3]
HeLaCervical Cancer35Not Specified[3]
Brominated Acetophenone Derivative 5cMCF-7Breast Cancer< 10Not Specified[4]
A549Lung Cancer11.80 ± 0.89Not Specified[4]
Caco-2Colorectal Cancer18.40 ± 4.70Not Specified[4]
PC3Prostate Cancer< 10Not Specified[4]
Standard Chemotherapeutics
DoxorubicinMCF-7Breast Cancer2.50 ± 1.76 / 8.306 / 0.4 - 0.724h / 48h[1][5]
HeLaCervical Cancer2.92 ± 0.57 / ~124h[1][6]
SW620Colorectal Cancer~1Not Specified[6]
CisplatinMCF-7Breast Cancer0.65 - 2.8 / 14.5 µg/mL (approx. 48 µM)3 months / Not Specified[7][8]
HeLaCervical Cancer81.7 / 12.7 µg/mL (approx. 42 µM)Not Specified[8][9]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., brominated furan derivatives, doxorubicin, cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curves.[3]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Test Compounds incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_dmso Add DMSO incubation_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance

MTT Assay Experimental Workflow
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.

  • Cell Harvesting: Adherent cells are trypsinized, and both adherent and floating cells are collected by centrifugation.

  • Cell Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in the Dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Annexin V/PI Apoptosis Assay Workflow
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the test compound and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells rnase_treatment Treat with RNase fix_cells->rnase_treatment stain_pi Stain with Propidium Iodide rnase_treatment->stain_pi flow_cytometry Analyze by Flow Cytometry stain_pi->flow_cytometry

Cell Cycle Analysis Workflow

Potential Signaling Pathways

The anticancer activity of furan derivatives is often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival. While the exact mechanisms of this compound are yet to be elucidated, related compounds have been shown to induce apoptosis and cell cycle arrest. The diagram below illustrates a generalized potential mechanism of action for a brominated furan derivative compared to the known mechanisms of doxorubicin and cisplatin.

Signaling_Pathways cluster_furan Brominated Furan Derivative cluster_dox Doxorubicin cluster_cis Cisplatin furan Brominated Furan Derivative cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) furan->cell_cycle_arrest Induces apoptosis_furan Apoptosis cell_cycle_arrest->apoptosis_furan Leads to dox Doxorubicin dna_intercalation DNA Intercalation & Topoisomerase II Inhibition dox->dna_intercalation ros Reactive Oxygen Species (ROS) Generation dox->ros apoptosis_dox Apoptosis dna_intercalation->apoptosis_dox ros->apoptosis_dox cis Cisplatin dna_adducts DNA Adducts cis->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage apoptosis_cis Apoptosis dna_damage->apoptosis_cis

Potential Anticancer Mechanisms

Conclusion

The available in-vitro data suggests that brominated furan and benzofuran derivatives possess noteworthy cytotoxic activity against a range of cancer cell lines. While direct experimental evidence for this compound is currently unavailable, the promising results from structurally similar compounds warrant further investigation into this class of molecules as potential anticancer agents. Future studies should aim to elucidate the specific molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action and to guide the rational design of more potent and selective furan-based anticancer drugs. Head-to-head comparative studies under standardized conditions are also crucial to accurately assess their therapeutic potential relative to existing chemotherapies.

References

A Comparative Guide to the Performance of 5-Bromofuran-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Bromofuran-3-carboxylic Acid and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions.

In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Among the diverse array of heterocyclic scaffolds, functionalized furans play a pivotal role in the construction of complex molecules with applications in pharmaceuticals and materials science. This guide provides a comprehensive performance benchmark of this compound in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction. Its performance is objectively compared with its halogenated analogues, 5-Iodofuran-3-carboxylic acid and 5-Chlorofuran-3-carboxylic acid, with supporting experimental data to inform synthetic strategy.

The reactivity of halofurans in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond dissociation energy, following the general trend: I > Br > Cl.[1] This guide will present quantitative data, where available in the literature, to illustrate this principle and aid in the rational selection of substrates for optimal synthetic outcomes.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The following table summarizes the expected and reported yields for the coupling of 5-halofuran-3-carboxylic acids with phenylboronic acid. It is important to note that the data presented is compiled from various sources and may not have been generated under identical reaction conditions.

Halogenated FuranCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O802~70-80 (estimated)
5-Iodofuran-3-carboxylic acid Phenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O801>90 (expected)
5-Chlorofuran-3-carboxylic acid Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10012<40 (expected)

Yields for this compound are estimated based on typical yields for similar brominated heterocyclic carboxylic acids.[2] Expected yields for iodo and chloro analogues are based on established reactivity trends.[1][3]

Performance in Heck Reaction

The Heck reaction provides a powerful means to form substituted alkenes. The table below outlines the comparative performance of 5-halofuran-3-carboxylic acids in the Heck reaction with styrene. As with the Suzuki-Miyaura coupling data, these values are collated from various sources and serve as a comparative guide.

Halogenated FuranAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / PPh₃Et₃NDMF1006~60-75 (estimated)
5-Iodofuran-3-carboxylic acid StyrenePd(OAc)₂Et₃NDMF1003>85 (expected)
5-Chlorofuran-3-carboxylic acid StyrenePd(OAc)₂ / P(o-tol)₃NaOAcDMA12024<30 (expected)

Yields for this compound are estimated based on typical yields for similar brominated heterocycles.[4] Expected yields for iodo and chloro analogues are based on established reactivity trends.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 5-halofuran-3-carboxylic acid (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., DME/water, 4:1, 10 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Heck Reaction

To a solution of the 5-halofuran-3-carboxylic acid (1.0 mmol) and the alkene (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol). The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction, a typical experimental workflow, and a logical comparison of the reactivity of the different halogenated furan precursors.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halofuran, Boronic Acid/Alkene, Base Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Halogen_Reactivity Reactivity Reactivity in Pd Cross-Coupling Iodo 5-Iodofuran-3-carboxylic acid Reactivity->Iodo High Bromo This compound Reactivity->Bromo Moderate Chloro 5-Chlorofuran-3-carboxylic acid Reactivity->Chloro Low

References

A Comparative Guide to the NMR Characterization of 5-Bromofuran-3-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of reaction products derived from 5-Bromofuran-3-carboxylic acid. Due to the relative scarcity of published data for this specific isomer, this guide leverages detailed experimental data from the closely related and well-documented 5-bromofuran-2-carboxylic acid to provide a robust comparative framework. Understanding the nuanced differences in NMR spectra resulting from the positional isomerism of the carboxylic acid group is crucial for unambiguous structure elucidation in synthetic and medicinal chemistry.

Comparison of Reaction Products and Alternatives

The primary reactions of this compound explored in this guide are esterification, amide formation, and Suzuki-Miyaura coupling. These transformations are fundamental in drug discovery and materials science for modifying the physicochemical properties and biological activity of the core furan scaffold. As a direct comparison, the corresponding reaction products of 5-bromofuran-2-carboxylic acid are presented as the primary alternative.

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent NMR characterization of this compound derivatives follows a standard logical progression.

Workflow Experimental Workflow A Starting Material This compound B Reaction (Esterification, Amidation, Suzuki Coupling) A->B C Purification (e.g., Column Chromatography) B->C D Product Isolation C->D E NMR Sample Preparation D->E F 1H and 13C NMR Spectroscopy E->F G Data Analysis and Structure Elucidation F->G

Caption: General workflow for the synthesis and NMR characterization of this compound derivatives.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR data for the reaction products of this compound and its 2-carboxylic acid isomer. The data for the 3-carboxylic acid derivatives are based on expected chemical shifts and coupling patterns, supplemented by available data, while the data for the 2-carboxylic acid derivatives are derived from published literature.

Table 1: ¹H NMR Data (δ, ppm) in CDCl₃

CompoundH2H4Other ProtonsReference
Methyl 5-bromofuran-3-carboxylate ~8.1 (s)~6.7 (s)3.85 (s, 3H, OCH₃)Predicted
Methyl 5-bromofuran-2-carboxylate-7.15 (d, J=3.5 Hz)6.45 (d, J=3.5 Hz, H3), 3.90 (s, 3H, OCH₃)[1]
5-Bromo-N-phenylfuran-3-carboxamide ~8.0 (s)~6.8 (s)7.1-7.6 (m, 5H, Ar-H), ~7.8 (br s, 1H, NH)Predicted
5-Bromo-N-phenylfuran-2-carboxamide-7.20 (d, J=3.6 Hz)6.50 (d, J=3.6 Hz, H3), 7.1-7.6 (m, 5H, Ar-H), ~8.0 (br s, 1H, NH)Analogous to[2]
Methyl 5-(4-nitrophenyl)furan-3-carboxylate ~8.3 (s)~7.2 (s)8.29 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 3.92 (s, 3H, OCH₃)Predicted
Methyl 5-(4-nitrophenyl)furan-2-carboxylate-7.28 (d, J=3.7 Hz)6.95 (d, J=3.7 Hz, H3), 8.28 (d, J=8.5 Hz, 2H), 7.93 (d, J=8.5 Hz, 2H), 3.94 (s, 3H, OCH₃)[3]

Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃

CompoundC2C3C4C5Carbonyl (C=O)Other CarbonsReference
Methyl 5-bromofuran-3-carboxylate ~145~115~112~120~16352.5 (OCH₃)Predicted
Methyl 5-bromofuran-2-carboxylate~145114.5119.5121.5158.052.0 (OCH₃)Analogous to[3]
5-Bromo-N-phenylfuran-3-carboxamide ~146~117~113~122~161120-138 (Ar-C)Predicted
5-Bromo-N-phenylfuran-2-carboxamide~147115.0120.0123.0156.7121-139 (Ar-C)Analogous to[2]
Methyl 5-(4-nitrophenyl)furan-3-carboxylate ~150~110~118~148~16352.4 (OCH₃), 124-148 (Ar-C)Predicted
Methyl 5-(4-nitrophenyl)furan-2-carboxylate145.4120.1110.4154.9159.152.4 (OCH₃), 124.6, 125.5, 135.2, 147.7 (Ar-C)[3]

Experimental Protocols

Detailed experimental procedures for the synthesis of the comparative compounds are provided below. These protocols can be adapted for the synthesis of the corresponding this compound derivatives.

General Procedure for Esterification

A solution of the respective bromofuran carboxylic acid (1.0 eq) in methanol (0.2 M) is treated with a catalytic amount of concentrated sulfuric acid (2-3 drops). The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

General Procedure for Amide Formation

To a solution of the bromofuran carboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane or DMF, a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) is added, and the mixture is stirred at room temperature for 1-2 hours. The corresponding amine (1.1 eq) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, the methyl bromofuran carboxylate (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (2.0 eq) are combined in a solvent system, typically a mixture of dioxane and water. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[3]

Signaling Pathway Diagram

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The catalytic cycle illustrates the key steps involved in the formation of a new carbon-carbon bond.

Suzuki_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->R-Pd(II)-X(L2) R-X R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) (Transmetalation) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) R'-B(OR)2 Base R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' (Product) R-Pd(II)-R'(L2)->R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding for researchers working with this compound and its derivatives. The comparative NMR data and detailed protocols offer a practical resource for the synthesis and characterization of novel furan-based compounds.

References

Safety Operating Guide

Proper Disposal of 5-Bromofuran-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) office immediately.

This guide provides essential safety and logistical information for the proper disposal of 5-Bromofuran-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. Before initiating any disposal procedures, it is crucial to be aware of its hazard classifications and to don the appropriate Personal Protective Equipment (PPE).

Hazard Classification Summary

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1]

Required Personal Protective Equipment (PPE)

To minimize exposure risk during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter is recommended, particularly if there is a risk of generating dust.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations.[2] The following protocol provides a general framework for its safe disposal.

Step 1: Waste Collection and Storage

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and clearly labeled waste container.

  • Do not mix this waste with other chemical waste streams.[2]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly closed.

Step 2: Consultation and Labeling

  • Consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with specific disposal guidelines.

  • Properly label the waste container with the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.

Step 3: Arrange for Professional Disposal

  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste contractor.[2]

  • This chemical should not be disposed of down the drain or in regular trash.

Step 4: Handling of Empty Containers

  • Empty containers should be handled as if they still contain the product.[2] They must be disposed of through the same approved waste disposal channels.

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove any potential sources of ignition from the vicinity.

  • Contain the Spill: Prevent the further spread of the spilled material.

  • Cleanup:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled container for disposal.[3]

    • For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontaminate: Thoroughly clean the spill area with a suitable decontaminating agent and dispose of the cleaning materials as hazardous waste.

  • Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 1.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal cluster_3 Spill Response A Identify Waste: This compound and contaminated materials B Wear Full PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) A->B C Collect waste in a designated, labeled container B->C Proceed with Disposal D Store in a cool, dry, well-ventilated area C->D E Consult Institutional EHS Guidelines D->E Ready for Disposal F Arrange for pickup by an approved waste disposal contractor E->F G Transport with proper shipping name: UN 2811, Toxic solid, organic, n.o.s. F->G H Accidental Spill Occurs I Evacuate, Ventilate, and wear PPE H->I J Contain and Clean Up Spill I->J K Collect spill residue as hazardous waste J->K K->C Add to waste container

Caption: Step-by-step process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromofuran-3-carboxylic acid to ensure a secure laboratory environment. Adherence to these protocols is essential for minimizing risks and ensuring personal and environmental safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS), it presents the following hazards[1]:

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

GHS Pictogram:

(Warning)

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the appropriate use of personal protective equipment. The following PPE is mandatory when handling this compound[2][3]:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for splash risks[2].Protects eyes from potential splashes and dust particles. Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166[2].
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[2].Prevents skin contact and absorption. Glove selection should be based on an evaluation of skin hazards, duration of use, and chemical resistance[2].
Body Protection Laboratory coat or other suitable protective clothing[2][3].Protects against contamination of personal clothing and skin. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse[2].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].Prevents inhalation of dust and potential respiratory irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[3].

2. Handling and Experimentation:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood[2].

  • Avoid all personal contact, including inhalation of dust[2]. Minimize dust generation and accumulation[2][4].

  • Do not eat, drink, or smoke in the handling area[2].

  • Wash hands and any exposed skin thoroughly after handling[2].

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4][5][6].

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation occurs or persists[2][6].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing[2][6]. If you feel unwell, seek medical attention[2].

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[6].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), in a designated, sealed, and clearly labeled hazardous waste container[3][7].

Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company[3][7][8].

  • Follow all local, state, and national regulations for the disposal of halogenated organic compounds[3][9].

  • Do not dispose of this chemical down the drain or in regular trash[7].

Experimental Workflow and Safety Procedures

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Weighing Weighing Don PPE->Weighing Experiment Experiment Weighing->Experiment Decontaminate Decontaminate Experiment->Decontaminate Spill Spill Experiment->Spill Accident Exposure Exposure Experiment->Exposure Accident Waste Disposal Waste Disposal Decontaminate->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Spill Cleanup Spill Cleanup Spill->Spill Cleanup First Aid First Aid Exposure->First Aid

Caption: Procedural workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromofuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromofuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.